(R)-4-Isopropyloxazolidine-2,5-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-propan-2-yl-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3(2)4-5(8)10-6(9)7-4/h3-4H,1-2H3,(H,7,9)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCNNYXFGGTEMT-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)OC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
D-Valine N-carboxyanhydride chemical structure
An In-Depth Technical Guide to D-Valine N-carboxyanhydride (D-Valine NCA): Structure, Synthesis, and Applications
Executive Summary
D-Valine N-carboxyanhydride (D-Valine NCA) is a cyclic derivative of the non-proteinogenic amino acid D-valine. It serves as a critical activated monomer for the synthesis of polypeptides with defined stereochemistry, finding significant utility in drug development, materials science, and biomedical research.[1][2] The high reactivity of the NCA ring allows for efficient, controlled ring-opening polymerization (ROP) to form peptide bonds with only the loss of carbon dioxide, representing a clean and efficient alternative to traditional peptide coupling methods.[3] This guide provides a comprehensive technical overview of D-Valine NCA, detailing its chemical structure, physicochemical properties, synthesis and purification protocols, characterization methods, and core applications, with a focus on the underlying scientific principles that govern its use.
The Foundational Chemistry of D-Valine N-Carboxyanhydride
The N-Carboxyanhydride Moiety: An Activated Amino Acid
Amino acid N-carboxyanhydrides (NCAs), first described by Leuchs in the early 20th century, are five-membered heterocyclic compounds that can be considered activated forms of amino acids.[4] Their utility stems from the strained anhydride ring, which is susceptible to nucleophilic attack, most commonly by an amine. This initiates a ring-opening polymerization (ROP) process where the key event is the formation of a peptide bond and the release of CO₂, a non-toxic and easily removed byproduct.[3] This method avoids the need for complex coupling reagents and minimizes waste, making it a cornerstone of modern polypeptide synthesis.[3]
The Significance of the D-Valine Stereocenter
D-valine is the D-enantiomer of the essential amino acid L-valine.[5][6] While L-amino acids are the canonical building blocks of proteins in most living organisms, D-amino acids play crucial roles in the bacterial cell wall and are increasingly utilized in pharmaceutical design.[7] Peptides incorporating D-valine exhibit high resistance to proteolytic degradation by endogenous proteases, which selectively recognize L-amino acid residues.[5] This property is invaluable in drug development, as it can significantly extend the in-vivo half-life of peptide-based therapeutics. D-Valine NCA thus serves as the primary gateway to incorporating this strategic, protease-resistant building block into novel biomaterials and drug candidates.
Chemical Structure and Physicochemical Properties
Molecular Structure
D-Valine NCA, systematically named (4R)-4-(1-methylethyl)-2,5-oxazolidinedione, possesses a chiral center inherited from the parent D-valine amino acid. The molecule's core is the oxazolidine-2,5-dione ring, with the isopropyl side chain of valine dictating its stereochemistry and influencing the solubility and conformational properties of the resulting polymers.
Caption: Chemical Structure of D-Valine N-carboxyanhydride.
Physicochemical Data
The properties of D-Valine NCA are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| Systematic Name | (4R)-4-(1-methylethyl)-1,3-oxazolidine-2,5-dione | [1][6] |
| Synonyms | D-Valine-NCA, (R)-4-Isopropyloxazolidine-2,5-dione | [1][6] |
| CAS Number | 21946-84-1 (Note: L-form is 24601-74-9) | N/A |
| Molecular Formula | C₆H₉NO₃ | [1] |
| Molecular Weight | 143.14 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in many organic solvents (e.g., THF, DCM, DMF) | [1] |
| InChI Key | XNCNNYXFGGTEMT-SCSAIBSYSA-N | [6] |
| SMILES | CC(C)[C@H]1NC(=O)OC1=O | [1] |
Synthesis and Purification of D-Valine NCA
The Fuchs-Farthing Method: A Foundational Approach
The most common and reliable method for synthesizing NCAs is the Fuchs-Farthing method, which involves the direct phosgenation of the parent amino acid.[3] The expertise in this procedure lies not in its complexity, but in the rigorous control of moisture and impurities, which can prematurely initiate polymerization or lead to side reactions.
Causality Behind Experimental Choices:
-
Reagent: Triphosgene is often used as a safer, solid-state substitute for gaseous phosgene. It decomposes in situ to generate the necessary phosgene.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it readily dissolves the amino acid and the forming NCA, but it must be rigorously dried. The presence of water would hydrolyze the NCA or phosgene.
-
HCl Scavenging: The reaction generates two equivalents of HCl gas. While it can be allowed to vent, in some protocols, a non-nucleophilic scavenger like α-pinene is used to prevent potential acid-catalyzed side reactions.[3]
Detailed Experimental Protocol for Synthesis
This protocol describes a typical laboratory-scale synthesis. All operations must be conducted in a fume hood with appropriate personal protective equipment (PPE).
-
Drying: Dry D-valine (1 eq.) under high vacuum at 40-50°C for at least 24 hours to remove all residual moisture.[4]
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
-
Suspension: Suspend the dried D-valine in anhydrous THF (approx. 10-15 mL per gram of amino acid).
-
Phosgenation: Add triphosgene (0.4 eq.) to the suspension at room temperature. The mixture is typically heated to a gentle reflux (40-50°C). The reaction is monitored visually until the suspension becomes a clear, homogenous solution, indicating the conversion of the zwitterionic amino acid into the soluble NCA.[4]
-
Solvent Removal: Once the reaction is complete (typically 2-4 hours), cool the solution to room temperature and remove the solvent under reduced pressure.
-
Recrystallization: Recrystallize the crude NCA from a suitable solvent system, commonly a mixture of THF and hexane. The goal is to induce crystallization of the pure NCA while leaving soluble impurities behind.
-
Isolation and Drying: Isolate the pure crystals by vacuum filtration, wash with cold hexane, and dry under high vacuum.
Purification: The Key to Successful Polymerization
The purity of the NCA monomer is the single most critical factor for achieving controlled polymerization.[4] Trace impurities can act as unwanted initiators, leading to poor control over molecular weight and a broad polydispersity. For large-scale preparations, a simple filtration of the reaction mixture through a pad of diatomaceous earth (celite) before solvent removal has been shown to be highly effective at removing inorganic and particulate impurities that can interfere with polymerization.[4]
Synthesis Workflow Diagram
Caption: A typical workflow for the synthesis and purification of D-Valine NCA.
Spectroscopic Characterization and Quality Control
Confirming the identity and purity of the synthesized D-Valine NCA is a non-negotiable step. The following techniques provide a self-validating system to ensure monomer quality.
| Technique | Expected Result for D-Valine NCA | Purpose |
| FT-IR | Two strong carbonyl (C=O) stretching bands for the anhydride group, typically around 1850 cm⁻¹ and 1780 cm⁻¹. | Confirms the presence of the characteristic NCA ring structure. |
| ¹H NMR | Signals corresponding to the isopropyl protons, the α-proton, and the N-H proton. The chemical shifts will be distinct from the starting amino acid. | Verifies the molecular structure and can be used to detect residual solvent or impurities. |
| Mass Spec. | A molecular ion peak corresponding to the mass of the NCA molecule (e.g., [M+H]⁺ at m/z ≈ 144.06). | Confirms the correct molecular weight. |
Core Application: Ring-Opening Polymerization (ROP)
The primary value of D-Valine NCA is its ability to undergo ROP to create polypeptides. The choice of initiator dictates the polymerization mechanism and the architecture of the final polymer.
ROP Mechanisms: A Tale of Two Pathways
-
Amine Mechanism: Initiated by primary or secondary amines. The amine acts as a nucleophile, attacking the C5 carbonyl of the NCA ring.[8] This is a chain-growth mechanism where the initiator becomes covalently attached to the N-terminus of the growing polymer chain. This is the most common method for synthesizing well-defined block copolymers.[8]
-
Activated Monomer Mechanism: Initiated by strong, non-nucleophilic bases (e.g., sodium methoxide, tertiary amines). The base deprotonates the NCA at the nitrogen, creating an "activated" anionic NCA.[8][9] This activated monomer then acts as the nucleophile to propagate the polymerization.
Protocol: Amine-Initiated Synthesis of a Dipeptide
This protocol illustrates the fundamental peptide-forming reaction using D-Valine NCA.
-
Preparation: In an inert atmosphere (glovebox), dissolve the initiating nucleophile (e.g., an amino acid ester like L-Alanine methyl ester, 1 eq.) in anhydrous DMF.
-
Initiation: Add a solution of high-purity D-Valine NCA (1 eq.) in anhydrous DMF to the initiator solution with vigorous stirring.
-
Reaction: The reaction proceeds rapidly at room temperature. The uptake of the NCA can be monitored by FT-IR by observing the disappearance of the anhydride peaks.
-
Termination: The reaction effectively terminates when the NCA is fully consumed. The resulting solution contains the dipeptide, H-D-Val-L-Ala-OMe.
-
Workup: The product can be isolated by standard purification techniques such as chromatography.
ROP Workflow for Dipeptide Formation
Caption: Logical flow of an amine-initiated ring-opening of D-Valine NCA.
Handling, Storage, and Safety
Material Safety and Hazard Profile
D-Valine NCA is a reactive chemical and should be handled with care. According to safety data, it is associated with the following hazards:
-
H302: Harmful if swallowed.[10]
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[10]
Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.[11]
Optimal Storage Conditions
NCAs are highly sensitive to moisture and heat. To maintain stability and prevent degradation or spontaneous polymerization, D-Valine NCA must be:
-
Stored in a tightly sealed container.[12]
-
Kept in a dry, cool environment, often at room temperature or refrigerated.[10][12]
-
Stored under an inert atmosphere (e.g., argon or nitrogen).
Conclusion
D-Valine N-carboxyanhydride is more than just a derivative of an amino acid; it is a precision tool for macromolecular engineering. Its utility is defined by the strategic placement of a D-stereocenter, which imparts proteolytic resistance to the polypeptides it forms. A deep understanding of its synthesis, purification, and polymerization behavior—grounded in the principles of moisture exclusion and initiator control—is essential for any researcher aiming to leverage its full potential. From designing longer-lasting peptide drugs to creating novel, self-assembling biomaterials, D-Valine NCA will continue to be a valuable and indispensable building block in the fields of chemistry, drug discovery, and materials science.
References
- Google Patents. CN102070473B - Method for synthesizing D-valine.
-
ResearchGate. New method for preparation of D-valine. [Link]
-
Muby Chemicals. D-Valine or D-2-Amino-3-methylbutanoic Acid Manufacturers. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - D-Valine. [Link]
-
NIST. D-Valine - WebBook. [Link]
-
National Center for Biotechnology Information. D-Valine - PubChem. [Link]
-
MDPI. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. [Link]
-
Cheng Research Group. Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. [Link]
-
Canadian Journal of Chemistry. Use of N-Carboxyanhydrides in the Synthesis of Dipeptides. Factors Affecting the Yields of Several Alanine and Valine-containing. [Link]
-
PubMed. Application and microbial preparation of D-valine. [Link]
-
UU Research Portal. Preparation of poly-N-(methyl)aminooxy serine polypeptides by NCA ring-opening polymerization for modification with. [Link]
-
PharmaCompass.com. L-Val-NCA | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Cheng Research Group. Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. [Link]
-
ChemRxiv. N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. [Link]
-
ResearchGate. Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. [Link]
-
ACS Publications. Fast and Living Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides Triggered by an “Alliance” of Primary and Secondary Amines at Room Temperature. [Link]
-
PMC Isochem. NCA and UNCA for Activation of Amino Acids Synthesis of Peptide Bonds, Polymers, and Amino Acid Derivatives. [Link]
-
Taylor & Francis. Large-scale synthesis of α-amino acid-N-carboxyanhydrides. [Link]
-
National Center for Biotechnology Information. DL-valine - PubChem. [Link]
Sources
- 1. CAS 24601-74-9: Valine N-carboxyanhydride | CymitQuimica [cymitquimica.com]
- 2. Application and microbial preparation of D-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmcisochem.fr [pmcisochem.fr]
- 4. tandfonline.com [tandfonline.com]
- 5. D-Valine | 640-68-6 [chemicalbook.com]
- 6. D-Valine | C5H11NO2 | CID 71563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 8. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 9. mdpi.com [mdpi.com]
- 10. L-Valine N-Carboxyanhydride | 24601-74-9 [sigmaaldrich.com]
- 11. D-Valine or D-2-Amino-3-methylbutanoic Acid Manufacturers, with SDS [mubychem.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
(R)-4-Isopropyloxazolidine-2,5-dione molecular weight and formula
An In-Depth Technical Guide to (R)-4-Isopropyloxazolidine-2,5-dione (L-Valine N-Carboxyanhydride)
Introduction
This compound, more commonly known in the field of polymer and peptide chemistry as L-Valine N-Carboxyanhydride (Val-NCA), is a heterocyclic organic compound derived from the amino acid L-valine.[1] As a class of reagents, N-carboxyanhydrides (NCAs) are highly valuable activated amino acid derivatives. Their utility stems from a unique reactivity profile that enables them to serve as efficient monomers for the synthesis of polypeptides, block copolymers, and other complex macromolecular architectures. This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of Val-NCA, with a particular focus on its role in modern materials science and drug development.
Core Molecular and Physical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. Val-NCA is a white crystalline solid at room temperature.[1][2][3] Its structure incorporates a chiral center inherited from the parent L-valine, which is critical for the synthesis of stereoregular polypeptides. The strained five-membered ring of the oxazolidine-2,5-dione is the key to its reactivity, predisposing it to nucleophilic attack and subsequent ring-opening polymerization.
Physicochemical Data Summary
The key quantitative descriptors for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | [4][5][6] |
| Molecular Weight | 143.14 g/mol | [2][4][5][6][7] |
| IUPAC Name | (4R)-4-propan-2-yl-1,3-oxazolidine-2,5-dione | [6] |
| Melting Point | 70-71 °C | [1][3] |
| Appearance | White to yellow or beige powder/crystals | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [1] |
| Topological Polar Surface Area | 55.4 Ų | [6] |
Synthesis of this compound
The most established and widely utilized method for synthesizing amino acid N-carboxyanhydrides is the Leuchs method, which involves the treatment of the parent amino acid with phosgene or a phosgene equivalent.[1] This process must be conducted under strictly anhydrous conditions to prevent premature hydrolysis of the highly reactive NCA product.
Causality in Synthetic Protocol
The choice of phosgenating agent is critical. While phosgene gas is effective, its extreme toxicity necessitates specialized handling. A safer and more common laboratory alternative is triphosgene (bis(trichloromethyl)carbonate), a solid that decomposes in the presence of a catalyst to generate phosgene in situ.[1] The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) to prevent side reactions. The solvent must be rigorously dried, as any water will readily react with the phosgene and the resulting NCA.
General Synthesis Workflow
The diagram below illustrates the standard pathway for synthesizing Val-NCA from L-Valine.
Caption: General workflow for the synthesis of Val-NCA.
Application in Polypeptide Synthesis
The primary application of Val-NCA is as a monomer in ring-opening polymerization (ROP) to produce poly(L-valine). This method is exceptionally powerful for creating high molecular weight synthetic polypeptides with controlled architectures.
Mechanism of Ring-Opening Polymerization (ROP)
The polymerization can be initiated by various nucleophiles, including primary amines, alkoxides, or organometallic catalysts. The choice of initiator dictates the mechanism and the characteristics of the resulting polymer (e.g., end-groups, molecular weight distribution). The most common mechanism, initiated by a primary amine, proceeds as follows:
-
Initiation: A nucleophilic initiator (e.g., a primary amine, R-NH₂) attacks the electrophilic C5 carbonyl carbon of the NCA ring.
-
Ring-Opening: The ring opens to form a carbamate intermediate.
-
Decarboxylation: The unstable carbamate rapidly loses carbon dioxide (CO₂) to generate a new terminal amine group.
-
Propagation: This newly formed amine group acts as the nucleophile for the next NCA monomer, propagating the polymer chain.
This process is often referred to as a "living" polymerization because, under ideal conditions (high monomer purity, anhydrous environment), the chain ends remain active, allowing for the synthesis of well-defined block copolymers by sequential monomer addition.
Caption: Mechanism of amine-initiated ROP of Val-NCA.
Experimental Protocol: Synthesis of Poly(L-Valine) via ROP
This protocol describes a self-validating system for the polymerization of Val-NCA. Trustworthiness is ensured by the inclusion of rigorous anhydrous techniques and characterization checkpoints.
Materials and Equipment
-
This compound (Val-NCA), freshly recrystallized
-
Benzylamine (initiator), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous grade, stored over molecular sieves
-
Diethyl ether, anhydrous
-
Schlenk line or glovebox for inert atmosphere operations
-
Oven-dried glassware (Schlenk flask, syringes)
-
Magnetic stirrer and stir bars
Step-by-Step Methodology
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add freshly recrystallized Val-NCA (e.g., 500 mg, 3.49 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvation: Add anhydrous DMF (e.g., 7.0 mL) via a dry syringe to dissolve the monomer. The target concentration is typically around 0.5 M.
-
Initiator Stock Solution: In a separate dry vial, prepare a stock solution of the benzylamine initiator in anhydrous DMF. The amount of initiator determines the target degree of polymerization (DP). For a target DP of 50, the monomer-to-initiator ratio would be 50:1.
-
Initiation: Vigorously stir the Val-NCA solution and rapidly inject the calculated volume of the initiator stock solution.
-
Polymerization: Allow the reaction to proceed at room temperature. The reaction vessel should be connected to a bubbler to allow the evolved CO₂ to escape. Monitor the reaction progress by taking small aliquots and analyzing them via FT-IR (disappearance of the NCA anhydride peaks at ~1850 and 1790 cm⁻¹). The reaction is typically complete within 2-48 hours, depending on the monomer and initiator.
-
Precipitation and Purification: Once the reaction is complete, precipitate the resulting polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as diethyl ether, with vigorous stirring.
-
Isolation: Collect the white polymer precipitate by vacuum filtration.
-
Washing: Wash the polymer multiple times with the non-solvent (diethyl ether) to remove any unreacted monomer and residual solvent.
-
Drying: Dry the purified poly(L-valine) under high vacuum to a constant weight.
-
Characterization: Confirm the structure and purity of the polymer using ¹H NMR spectroscopy and determine the molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).
Safety and Handling
This compound is a hazardous substance that requires careful handling to mitigate risks.[5][8] The primary hazards are acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[2][5][8][9]
GHS Hazard Information
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | GHS07 |
| STOT, Single Exposure | 3 | H335: May cause respiratory irritation | GHS07 |
Handling and Storage Recommendations
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][9][10]
-
Storage: Store the container tightly sealed in a dry, well-ventilated place at room temperature.[1][2] The compound is sensitive to moisture, which can cause it to hydrolyze and become unreactive for polymerization.
-
Spill Response: In case of a spill, avoid generating dust.[8] Collect the spilled material using an inert absorbent and place it in a sealed container for disposal according to local regulations.[9][10]
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[8][9] If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician.[8]
References
-
4-Isopropyloxazolidine-2,5-dione | C6H9NO3 | CID 102885 - PubChem. [Link]
-
This compound | C6H9NO3 | CID 637765 - PubChem. [Link]
-
4-isopropylidene-oxazolidine-2,5-dione - Chemical Synthesis Database. [Link]
-
Material Safety Data Sheet (S)-4-ISOPROPYLOXAZOLIDINE-2,5-DIONE - Valsynthese SA. [Link]
-
(4s)-isopropyl-3-propionyl-2-oxazolidinone - Organic Syntheses Procedure. [Link]
-
Cas 24601-74-9,(S)-4-ISOPROPYLOXAZOLIDINE-2,5-DIONE | lookchem. [Link]
-
An Efficient Synthesis of (4S)-(-)-4-Isopropyl-2-oxazolidinone | Semantic Scholar. [Link]
-
Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - MDPI. [Link]
-
1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester - PubMed. [Link]
-
1,4-Diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid [beta]-benzyl ester - ELTE. [Link]
-
SYNTHESIS NOTES - Aapptec Peptides. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 43089-05-0 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. (R)-4-Isopropyl-oxazolidine-2,5-dione | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 4-Isopropyloxazolidine-2,5-dione | C6H9NO3 | CID 102885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C6H9NO3 | CID 637765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - [sigmaaldrich.com]
- 8. valsynthese.ch [valsynthese.ch]
- 9. broadpharm.com [broadpharm.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
D-Valine Leuchs' anhydride synonyms and nomenclature
An In-Depth Technical Guide to D-Valine N-Carboxyanhydride (NCA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of D-Valine N-Carboxyanhydride (NCA), a critical building block in modern peptide chemistry and pharmaceutical development. As a chiral intermediate, the precise handling, synthesis, and application of D-Valine NCA are paramount for achieving desired stereoselectivity and purity in final products. This document delves into the core aspects of its nomenclature, synthesis, characterization, and application, offering field-proven insights for professionals in the field.
Nomenclature and Compound Identification
Accurate identification of chemical entities is the foundation of reproducible science. D-Valine NCA is known by several names, which can vary between academic literature, commercial suppliers, and regulatory documents. Understanding these synonyms is crucial for exhaustive literature searches and clear communication.
The parent amino acid, D-Valine, is the D-enantiomer of Valine, one of the 20 proteinogenic amino acids.[1][2] Its systematic IUPAC name is (2R)-2-amino-3-methylbutanoic acid.[2] The formation of the N-Carboxyanhydride introduces a cyclic anhydride structure.
Common Synonyms & Identifiers:
-
Systematic (IUPAC) Name: (R)-4-(1-methylethyl)oxazolidine-2,5-dione
-
Common Names: D-Valine N-Carboxyanhydride, D-Valine NCA, (R)-Valine NCA
-
Leuchs' Anhydride: This is a historical and general term for α-amino acid N-Carboxyanhydrides, named after Hermann Leuchs who first reported their synthesis in 1906.[3][4]
-
CAS Number: While the parent D-Valine has a CAS number of 640-68-6, the racemic (DL) Valine NCA is registered under CAS 24601-74-9.[1][5] Specific stereoisomer CAS numbers for NCAs are less consistently used in literature, making structural or IUPAC names more reliable identifiers.
| Identifier | Value | Source |
| Parent Compound | D-Valine | [1][2] |
| D-Valine CAS No. | 640-68-6 | [1][6][7][8][9][10] |
| D-Valine IUPAC Name | (2R)-2-amino-3-methylbutanoic acid | [2] |
| NCA IUPAC Name | (R)-4-(1-methylethyl)oxazolidine-2,5-dione | N/A |
| NCA Molecular Formula | C6H9NO3 | [5] |
| NCA Molecular Weight | 143.14 g/mol | N/A |
Synthesis of D-Valine NCA: The Fuchs-Farthing Method
The synthesis of NCAs requires careful control to prevent premature polymerization and ensure high purity.[3] While the original Leuchs method involved the cyclization of N-alkoxycarbonyl α-amino acids with halogenating agents, the most widely employed industrial strategy is the Fuchs-Farthing method.[11][12] This approach involves the direct phosgenation of the free amino acid. The use of phosgene or its safer liquid equivalents, such as diphosgene or triphosgene, is advantageous for scalability and waste reduction.[3][4]
The core principle of this synthesis is the reaction of the amino group of D-Valine with phosgene. This forms an N-chloroformyl intermediate which rapidly cyclizes by intramolecular nucleophilic attack of the carboxylate, eliminating HCl and forming the stable five-membered NCA ring. The choice of an anhydrous aprotic solvent is critical to prevent hydrolysis of the reagents and the final product.
Experimental Protocol: Synthesis of D-Valine NCA
This protocol is a representative example and must be performed by trained personnel with appropriate safety measures, particularly concerning the handling of phosgene sources.
Materials:
-
D-Valine (high purity)
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
Diatomaceous earth (Celite)
-
Nitrogen gas supply
-
Schlenk line or glovebox
Procedure:
-
Drying: Dry the D-Valine under a high vacuum at 50-60°C for at least 4 hours to remove any residual moisture.
-
Reaction Setup: In a glovebox or under a strict nitrogen atmosphere, suspend the dried D-Valine in anhydrous THF in a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and condenser. A typical concentration is around 0.5 M.
-
Reagent Addition: Slowly add a solution of triphosgene (approximately 0.35-0.40 equivalents relative to the amino acid) in anhydrous THF to the D-Valine suspension at room temperature. The reaction is often exothermic.[13]
-
Reaction Monitoring: The reaction mixture typically becomes clear as the starting material is consumed. The reaction can be monitored by IR spectroscopy by observing the disappearance of the amino acid starting material and the appearance of the characteristic NCA anhydride peaks (~1860 and 1790 cm⁻¹). The reaction is often heated to 50-60°C to ensure completion, though some can proceed at ambient temperature.[13]
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the solution through a pad of Celite to remove any insoluble impurities. This step is crucial for large-scale preparations to obtain high-purity NCAs suitable for polymerization.[3][13] c. Concentrate the filtrate under reduced pressure to obtain a crude oil or solid. d. Recrystallize the crude product from a suitable solvent system, such as THF/hexanes or ethyl acetate/hexanes, to yield pure D-Valine NCA as a crystalline solid.
-
Drying and Storage: Dry the purified crystals under high vacuum and store them in a moisture-proof container under a nitrogen atmosphere at -20°C.[14][15]
Handling, Storage, and Stability
D-Valine NCA is highly sensitive to moisture, heat, and nucleophiles.[4] Contamination with these substances can initiate premature polymerization or hydrolysis, compromising the material's quality and reactivity.[15]
Key Handling & Storage Guidelines:
-
Atmosphere: Always handle D-Valine NCA under a dry, inert atmosphere (e.g., nitrogen or argon).[14][15]
-
Temperature: For long-term stability, store the material at -20°C ± 5°C.[14]
-
Packaging: Use moisture-proof, double-sealed bags or containers.[14]
-
Usage: Before opening, allow the package to warm to room temperature to prevent condensation of atmospheric moisture onto the cold product. It is highly recommended to use the entire quantity in one go. If partial use is necessary, the container must be carefully re-sealed under nitrogen and returned to cold storage immediately.[15]
Core Applications in Drug Development
D-Valine NCA is a valuable chiral building block primarily used in two major areas: the synthesis of polypeptides via Ring-Opening Polymerization (ROP) and as an activated amino acid for peptide coupling reactions.[4][15]
Ring-Opening Polymerization (ROP)
ROP of NCAs is the most common and efficient method for producing high molecular weight synthetic polypeptides.[11][16] The polymerization can be initiated by various nucleophiles, most commonly primary amines. The initiator attacks the C5 carbonyl of the NCA ring, which then opens to form a carbamate. This intermediate subsequently loses carbon dioxide to generate a new terminal amine, which can then propagate the polymerization by attacking another NCA monomer.
This process allows for the creation of well-defined homopolymers (poly-D-Valine) or block copolymers, which are explored for applications in drug delivery, tissue engineering, and as synthetic protein mimics. The inclusion of D-amino acids like D-Valine can impart resistance to enzymatic degradation, a desirable property for therapeutic peptides.[1]
Peptide Coupling and Chiral Synthesis
Beyond polymerization, D-Valine NCA serves as an activated form of D-Valine for coupling reactions. The high electrophilicity of the carbonyl groups allows for clean reactions with nucleophiles, producing a peptide bond and CO₂ as the only byproduct.[4] This "traceless" activation avoids the need for coupling reagents that often generate stoichiometric byproducts requiring tedious removal.
This property is highly valuable in the synthesis of Active Pharmaceutical Ingredients (APIs) and complex chiral molecules.[4][17][18] D-Valine itself is a key intermediate in the synthesis of various therapeutics, including peptide antibiotics and antiviral prodrugs like Valganciclovir.[4][19][20] It is also used to produce agrochemicals such as the insecticide Fluvalinate.[20][21] The use of the NCA derivative provides an efficient and atom-economical route for incorporating the D-Valine moiety into these larger molecules.
Conclusion
D-Valine Leuchs' anhydride, or D-Valine NCA, is more than a simple laboratory chemical; it is a pivotal enabler of advanced polymer chemistry and pharmaceutical synthesis. Its utility stems from its nature as a pre-activated, chirally pure amino acid building block. A thorough understanding of its nomenclature, synthesis, and stringent handling requirements is essential for any researcher aiming to leverage its capabilities. From creating biodegradable polymers for drug delivery to providing an efficient pathway for the synthesis of complex APIs, D-Valine NCA will continue to be a compound of significant interest to the scientific and drug development communities.
References
-
NCA - UNCA | PMC Isochem. (n.d.). PMC Isochem. Retrieved February 20, 2026, from [Link]
-
Efficient synthesis of D-branched-chain amino acids and their labeled compounds with stable isotopes using D-amino acid dehydrogenase. (2014, February 15). PubMed. Retrieved February 20, 2026, from [Link]
-
D-Valine in Action: Applications in Pharmaceuticals and Agrochemicals. (2026, February 10). PharmaCompass. Retrieved February 20, 2026, from [Link]
- Method for synthesizing D-valine. (2009, November 20). Google Patents.
-
Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. (n.d.). Nature Protocols. Retrieved February 20, 2026, from [Link]
-
High Standard Purity NCA. (n.d.). Pharmaceutical Networking. Retrieved February 20, 2026, from [Link]
-
DL-valine | C5H11NO2. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
-
D-Valine | C5H11NO2. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
-
Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. (2017, October 25). MDPI. Retrieved February 20, 2026, from [Link]
-
α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. (2022, May 5). PMC Isochem. Retrieved February 20, 2026, from [Link]
-
N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. (2022, October 31). The Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
-
Large-scale synthesis of α-amino acid-N-carboxyanhydrides. (2016, December 5). Taylor & Francis Online. Retrieved February 20, 2026, from [Link]
-
D-Valine. (2018, February 16). SIELC Technologies. Retrieved February 20, 2026, from [Link]
-
Application and microbial preparation of D-valine. (2016, August 26). PubMed. Retrieved February 20, 2026, from [Link]
-
Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
NMR spectrum of D-valine product. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Mechanistic Study of -Amino Acid N-Carboxyanhydride (NCA) Polymerization by Capillary Electrophoresis. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. (2022, October 19). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
D-Valine. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]
-
D-Valine, 100 g. (n.d.). Carl ROTH. Retrieved February 20, 2026, from [Link]
-
The Importance of High-Purity D-Valine in Modern Drug Development. (2026, February 18). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 20, 2026, from [Link]
-
D-Valine. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]
-
Polymerization of α‐amino acid N‐carboxy anhydrides. III. Mechanism of polymerization of L‐ and DL‐alanine NCA in acetonitrile. (n.d.). Scilit. Retrieved February 20, 2026, from [Link]
-
D-Valine. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]
-
Val-NCA. (n.d.). PMC Isochem. Retrieved February 20, 2026, from [Link]
-
D-Valine, 25 g. (n.d.). MP Biomedicals. Retrieved February 20, 2026, from [Link]
Sources
- 1. D-Valine | 640-68-6 [chemicalbook.com]
- 2. D-Valine | C5H11NO2 | CID 71563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmcisochem.fr [pmcisochem.fr]
- 5. CAS 24601-74-9: Valine N-carboxyanhydride | CymitQuimica [cymitquimica.com]
- 6. D-Valine | SIELC Technologies [sielc.com]
- 7. D-Valine [webbook.nist.gov]
- 8. D-Valine, 100 g, CAS No. 640-68-6 | Valine | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 9. D-Valine [webbook.nist.gov]
- 10. D-Valine [webbook.nist.gov]
- 11. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides | MDPI [mdpi.com]
- 12. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. NCA - UNCA | PMC Isochem [pmcisochem.fr]
- 15. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 16. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 17. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]
- 18. nbinno.com [nbinno.com]
- 19. Efficient synthesis of D-branched-chain amino acids and their labeled compounds with stable isotopes using D-amino acid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Application and microbial preparation of D-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physical Properties of D-Valine N-Carboxyanhydride (NCA) Monomer
Introduction
D-Valine N-carboxyanhydride (NCA), systematically named (4R)-4-isopropyl-1,3-oxazolidine-2,5-dione, is a pivotal chiral building block in the synthesis of advanced biomaterials and peptidomimetics. As the D-enantiomer of valine NCA, it offers unique stereochemical properties that are instrumental in creating polymers and peptides with specific biological activities and resistance to enzymatic degradation. This guide provides a comprehensive overview of the core physical properties of D-Valine NCA, offering researchers, scientists, and drug development professionals a foundational understanding for its application in their work. The inherent reactivity of the NCA ring, coupled with the steric hindrance of the isopropyl side chain, dictates its behavior in polymerization and coupling reactions, making a thorough understanding of its physical characteristics paramount for successful and reproducible outcomes.
Core Physical and Chemical Properties
The physical state and solubility of D-Valine NCA are critical parameters for its handling, storage, and use in synthetic protocols. These properties directly influence solvent selection for polymerization, reaction kinetics, and purification strategies.
Appearance and Morphology
D-Valine NCA is typically a white to off-white crystalline solid.[1][2] Depending on the purification method, it can also appear as a white to yellow to beige powder or crystals.[3] The crystalline nature of the monomer is indicative of its purity, with well-defined crystals generally signifying a lower impurity profile.
Melting Point
The melting point is a crucial indicator of the purity of a crystalline solid. For L-Valine NCA, the melting point is reported to be in the range of 70-71°C. Based on the principle that enantiomers possess identical physical properties (with the exception of optical rotation), the melting point of D-Valine NCA is expected to be the same.
Solubility Profile
| Solvent | Qualitative Solubility | Relevance in Synthesis |
| Tetrahydrofuran (THF) | Soluble | Commonly used for NCA synthesis and polymerization.[4][5] |
| Dichloromethane (DCM) | Soluble | A frequent choice for ring-opening polymerization of NCAs.[4][6] |
| N,N-Dimethylformamide (DMF) | Soluble | Often used as a solvent for peptide synthesis and NCA polymerization.[4][5][6] |
| Acetonitrile (ACN) | Soluble | A polar aprotic solvent that can be used in NCA synthesis.[5][7] |
| Chloroform | Soluble | Mentioned as a solvent for the related L-Valine NCA. |
| Methanol | Soluble | Mentioned as a solvent for the related L-Valine NCA. |
| Water | Insoluble/Reacts | NCAs are highly sensitive to moisture and will hydrolyze in the presence of water.[8] |
This table summarizes qualitative solubility based on general statements for NCAs and specific mentions for the L-enantiomer.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of D-Valine NCA. Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of D-Valine NCA exhibits characteristic absorption bands that confirm the presence of the N-carboxyanhydride ring and the valine side chain. As enantiomers have identical vibrational spectra, the FTIR spectrum of D-Valine NCA will be identical to that of L-Valine NCA.[2]
Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250-3350 | Medium | N-H stretch |
| ~2960-2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~1850 & ~1780 | Strong | C=O stretch (anhydride) |
| ~1370 & ~1390 | Medium | C-H bend (isopropyl gem-dimethyl) |
| ~1000-1100 | Medium | C-O stretch |
The two distinct carbonyl stretching frequencies are a hallmark of the NCA ring and are crucial for confirming its formation and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the unambiguous identification of D-Valine NCA and the assessment of its purity. The chemical shifts are influenced by the electron-withdrawing nature of the NCA ring and the stereochemistry of the molecule.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | ~6.0-7.0 | broad singlet | - |
| α-H | ~4.2-4.4 | doublet | ~4-5 |
| β-H | ~2.2-2.4 | multiplet | - |
| γ-CH₃ | ~0.9-1.1 | doublet | ~6-7 |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Chemical Shift (ppm) |
| C=O (anhydride) | ~168-172 |
| C=O (anhydride) | ~150-153 |
| α-C | ~58-62 |
| β-C | ~30-34 |
| γ-C | ~17-19 |
Experimental Protocols
The accurate determination of the physical properties of D-Valine NCA relies on standardized experimental procedures. The following protocols outline the methodologies for key characterization techniques.
Protocol 1: Melting Point Determination
Objective: To determine the melting point of D-Valine NCA as an indicator of purity.
Methodology:
-
Sample Preparation: A small amount of finely ground, dry D-Valine NCA is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.
Causality: A sharp melting range (e.g., within 1-2 °C) is indicative of high purity. Impurities will typically broaden and depress the melting range.
Caption: Workflow for Melting Point Determination of D-Valine NCA.
Protocol 2: FTIR Spectroscopy
Objective: To obtain the infrared spectrum of D-Valine NCA for structural confirmation.
Methodology:
-
Sample Preparation (ATR): A small amount of the solid D-Valine NCA is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A calibrated FTIR spectrometer is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal is collected. The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.
Causality: The ATR method is rapid and requires minimal sample preparation, reducing the risk of moisture exposure to the sensitive NCA. The presence of the characteristic anhydride carbonyl peaks confirms the integrity of the NCA ring.
Caption: Workflow for FTIR Analysis of D-Valine NCA via ATR.
Protocol 3: NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural verification and purity assessment of D-Valine NCA.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of D-Valine NCA is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The solvent must be anhydrous to prevent hydrolysis of the NCA.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The spectra are processed (Fourier transform, phase correction, baseline correction) and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Causality: The choice of an anhydrous deuterated solvent is critical to prevent the degradation of the NCA during the experiment. The chemical shifts and coupling patterns provide definitive proof of the molecular structure.
Caption: Workflow for NMR Spectroscopic Analysis of D-Valine NCA.
Conclusion
A comprehensive understanding of the physical properties of D-Valine NCA is fundamental to its successful application in research and development. This guide has detailed its appearance, melting point, solubility, and spectroscopic characteristics, providing a solid foundation for scientists and professionals. The provided experimental protocols offer a self-validating system for the characterization of this important monomer, ensuring the quality and reproducibility of subsequent synthetic endeavors. By leveraging this technical information, researchers can confidently handle and utilize D-Valine NCA to advance the fields of biomaterials, drug delivery, and peptide science.
References
-
Chemical Synthesis Database. 4-isopropylidene-oxazolidine-2,5-dione. [Link]
-
Taylor & Francis Online. Large-scale synthesis of α-amino acid-N-carboxyanhydrides. [Link]
-
PubMed. Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications. [Link]
-
PubMed Central. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Wiley Online Library. N‐Carboxyanhydrides (NCAs): Unorthodox and Useful Reagents for Amide Synthesis. [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000052 - L-Valine. [Link]
-
MDPI. Random Poly(Amino Acid)s Synthesized by Ring Opening Polymerization as Additives in the Biomimetic Mineralization of CaCO3. [Link]
-
Frontiers. Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. [Link]
-
The Royal Society of Chemistry. N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. [Link]
-
ACS Publications. Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. [Link]
-
ResearchGate. Large-Scale Synthesis of α -Amino Acid- N -Carboxyanhydrides. [Link]
-
SpectraBase. L-Valine. [Link]
-
ACS Publications. Determination of l‑Valine Solubility in 12 Monosolvent Systems at Multiple Temperatures from 283.15 to 323.15 K. [Link]
-
The Royal Society of Chemistry. Controlled Ring-Opening Polymerization of α-amino acid N-carboxy- anhydride by Frustrated Amine/Borane. [Link]
Sources
- 1. (R)-4-Isopropyloxazolidine-2,5-dione | C6H9NO3 | CID 637765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 24601-74-9: Valine N-carboxyanhydride | CymitQuimica [cymitquimica.com]
- 3. pmcisochem.fr [pmcisochem.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Monograph: (R)-4-Isopropyloxazolidine-2,5-dione
Topic: (R)-4-Isopropyloxazolidine-2,5-dione PubChem CID 637765 Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.
Advanced Synthesis, Polymerization Kinetics, and Applications of D-Valine NCA
Executive Summary
This compound (PubChem CID 637765), commonly referred to as D-Valine N-carboxyanhydride (D-Val-NCA) , is the activated cyclic monomer of D-valine. Unlike its L-enantiomer, which is ubiquitous in natural biology, the D-isomer is a critical building block for peptidomimetics and synthetic polypeptides designed to resist proteolytic degradation.
This guide provides a rigorous technical examination of D-Val-NCA, focusing on its anhydrous synthesis via the Fuchs-Farthing method, its dual-pathway ring-opening polymerization (ROP) mechanisms, and its utility in constructing metabolically stable drug delivery vectors.
Chemical Identity & Stereochemical Context
The reactivity of N-carboxyanhydrides (NCAs) is defined by the high ring strain of the oxazolidine-2,5-dione core. For CID 637765, the isopropyl side chain at the 4-position dictates steric bulk, while the (R)-configuration corresponds to the non-natural D-amino acid lineage.
| Property | Data |
| IUPAC Name | (4R)-4-propan-2-yl-1,3-oxazolidine-2,5-dione |
| Common Name | D-Valine NCA |
| CAS Number | 43089-05-0 |
| Molecular Formula | C₆H₉NO₃ |
| Molecular Weight | 143.14 g/mol |
| Stereochemistry | (R)-Enantiomer (derived from D-Valine) |
| Melting Point | ~78–80 °C (Decomposes) |
| Solubility | Soluble in THF, Dioxane, DMF, Ethyl Acetate; Reacts with Water |
Critical Insight: The (R)-configuration is essential for applications requiring enantiomeric purity to induce specific secondary structures (e.g., left-handed
Synthesis Protocol: The Fuchs-Farthing Route
The synthesis of high-purity NCA is the bottleneck in polypeptide production. Impurities such as HCl, unreacted amines, or carbamoyl chlorides act as chain terminators during polymerization. The following protocol utilizes triphosgene as a safer, solid-state alternative to gaseous phosgene, though strict safety controls remain mandatory.
Reagents & Setup
-
Precursor: D-Valine (High purity, >99%, finely ground).
-
Reagent: Triphosgene (Bis(trichloromethyl) carbonate).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane (dried over Na/Benzophenone).
-
Atmosphere: Dry Nitrogen or Argon (Schlenk line technique).
Step-by-Step Methodology
-
Suspension: Suspend D-Valine (1.0 eq) in anhydrous THF under inert atmosphere at 50°C.
-
Cyclization: Add Triphosgene (0.35 eq) dissolved in THF dropwise.
-
Reflux & Clearing: Heat the mixture to reflux (approx. 60-65°C). The suspension will clear as the insoluble zwitterionic amino acid converts to the soluble NCA.
-
Endpoint: Reaction is complete when the solution becomes clear and HCl evolution ceases (monitor via bubble trap).
-
-
Purification (The Critical Step):
-
Evaporate solvent under high vacuum to yield crude oil/solid.
-
Recrystallization: Redissolve in a minimal amount of anhydrous Ethyl Acetate and precipitate by adding anhydrous Hexanes (1:3 ratio) at -20°C.
-
Why: This removes trace HCl and unreacted triphosgene. Repeat 3x for polymerization-grade monomer.
-
-
Storage: Store in a glovebox at -20°C.
Visualization: Synthesis Pathway
Figure 1: The Fuchs-Farthing synthesis pathway converting D-Valine to D-Val-NCA via a carbamoyl chloride intermediate.
Reactivity & Polymerization: ROP Mechanisms
Polymerization of D-Val-NCA yields Poly(D-valine). The mechanism is dictated by the initiator used. Understanding the distinction between the Nucleophilic Amine Mechanism (NAM) and the Activated Monomer Mechanism (AM) is vital for controlling molecular weight distribution (dispersity,
Mechanism A: Nucleophilic Amine Mechanism (NAM)
-
Initiator: Primary Amines (e.g., hexylamine, butylamine).[1]
-
Process: The primary amine acts as a nucleophile, attacking the C-5 carbonyl of the NCA ring.[1] This opens the ring, releases CO₂, and exposes a new primary amine at the chain end.[1]
-
Result: Linear growth, living character (
), controlled molecular weight defined by monomer-to-initiator ratio ([M]/[I]).
Mechanism B: Activated Monomer Mechanism (AM)
-
Initiator: Tertiary Amines (e.g., TEA) or Alkoxides.[1]
-
Process: The base deprotonates the N-H of the NCA ring (which is acidic, pKa ~10-11). The resulting NCA anion acts as a nucleophile attacking another NCA monomer.
-
Result: Faster rates but often higher dispersity due to side reactions; useful for grafting onto surfaces or producing high molecular weight polymers quickly.
Visualization: ROP Pathways
Figure 2: Dual pathways for Ring-Opening Polymerization (ROP). NAM provides better control; AM is faster but prone to side reactions.
Applications in Drug Delivery & Biomaterials[4][5][6][7][8]
The utility of this compound lies in the unique properties of the resulting Poly(D-valine).
Proteolytic Resistance
Natural proteases (e.g., trypsin, chymotrypsin) are stereoselective for L-amino acids. Polymers derived from D-Val-NCA are effectively "invisible" to these enzymes.
-
Application: Long-circulating drug carriers or peptide therapeutics that require extended half-lives in plasma.
Structured Block Copolymers
Valine residues are strong
-
Self-Assembly: Block copolymers containing Poly(D-valine) blocks (e.g., PEG-b-Poly(D-valine)) self-assemble into rigid vesicles or worm-like micelles.
-
Chirality: The D-configuration induces a specific supramolecular twist opposite to that of L-valine, useful in chiral separation phases.
Immunomodulation
D-amino acid polymers can act as adjuvants or be used to probe the stereochemical requirements of immune recognition.
Safety, Handling, & Stability
Warning: NCAs are autocatalytic in their degradation. A small amount of water reacts with the NCA to form the amino acid, which then acts as a nucleophile (via its amine group) to initiate polymerization of the remaining stock.
| Hazard | Mitigation Protocol |
| Moisture Sensitivity | Handle exclusively in a glovebox or under positive nitrogen pressure. |
| Thermal Instability | Store at -20°C or -80°C. Allow to warm to room temperature before opening to prevent condensation. |
| Acid Sensitivity | Ensure all glassware is base-washed and oven-dried; trace acid accelerates decomposition. |
Self-Validating Storage Check: Before using stored D-Val-NCA, perform a melting point test. A sharp melting point (~78°C) indicates purity. A broadened range or lower melting point suggests hydrolysis or oligomerization.
References
-
PubChem. (n.d.).[4] this compound (CID 637765).[5] National Center for Biotechnology Information. Retrieved from [Link]
- Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Macromolecular Engineering. Wiley-VCH. (Standard reference for Fuchs-Farthing synthesis and ROP mechanisms).
- Deming, T. J. (2007). Synthetic polypeptides for biomedical applications. Progress in Polymer Science.
- Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry.
- Deng, C., Wu, J., Cheng, R., Zhang, F., & Meng, F. (2014). Functional polypeptide and hybrid materials: Precision synthesis via α-amino acid N-carboxyanhydride polymerization and emerging biomedical applications. Progress in Polymer Science.
Sources
- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides | MDPI [mdpi.com]
- 2. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 3. Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-4-isobutyloxazolidine-2,5-dione | C7H11NO3 | CID 10236023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C6H9NO3 | CID 637765 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Ring-Opening Polymerization of D-Valine N-Carboxyanhydride (NCA)
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the ring-opening polymerization (ROP) of D-Valine N-carboxyanhydride (NCA). It delves into the underlying chemical mechanisms, offers detailed, field-proven protocols for both monomer synthesis and polymerization, and provides critical insights into reaction control and polymer characterization. The guide is designed to bridge foundational theory with practical application, enabling the reproducible synthesis of well-defined poly(D-Valine) for advanced applications in biomaterials and therapeutic delivery systems.
Foundational Principles: The Chemistry of NCA Polymerization
The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) stands as the most robust and versatile method for synthesizing high-molecular-weight polypeptides.[1][2][3] These synthetic polypeptides are structural mimics of natural proteins, offering a powerful platform for creating biocompatible and biodegradable materials for applications ranging from drug delivery to tissue engineering.[4][5][6][7]
The polymerization process is initiated by the nucleophilic attack on one of the electrophilic carbonyl carbons of the strained five-membered NCA ring.[8] The precise reaction pathway, and thus the degree of control over the final polymer's characteristics (molecular weight, polydispersity), is dictated primarily by the choice of initiator. Two principal mechanisms govern this process: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[8][9][10]
-
Normal Amine Mechanism (NAM): Generally initiated by strong nucleophiles like primary amines, the NAM pathway involves the initiator attacking the C5 carbonyl of the NCA monomer. This ring-opening event forms a carbamic acid intermediate, which rapidly decarboxylates to yield a new terminal amine group. This new amine then serves as the nucleophile for the next propagation step.[9][10] Because the initiation rate is often faster than the propagation rate, NAM allows for the synthesis of polypeptides with predictable molecular weights and low polydispersity indices (PDI), which is characteristic of a controlled or living polymerization.[9]
-
Activated Monomer Mechanism (AMM): This pathway is favored when using strong bases (e.g., tertiary amines, alkoxides) as initiators. The base deprotonates the nitrogen at the N3 position of the NCA ring, creating a highly nucleophilic NCA anion.[8][10] This "activated monomer" then attacks another NCA molecule to propagate the chain. While AMM can produce very high molecular weight polymers, the initiation is typically slower than propagation, leading to less control and broader molecular weight distributions.[3][9]
For applications in drug development where precision is paramount, achieving a controlled polymerization via the NAM pathway is highly desirable. This guide will focus on protocols optimized for this mechanism.
Experimental Design: Parameters for Controlled Polymerization
Achieving a controlled ROP of D-Valine NCA hinges on the meticulous management of several key experimental parameters. The high sensitivity of the NCA monomer necessitates rigorous control over impurities and reaction conditions to prevent unwanted side reactions that can lead to chain termination or uncontrolled initiation.[10][11][12]
| Parameter | Recommended Specification | Rationale & Causality |
| Monomer Purity | >99% (recrystallized) | NCA monomers are highly susceptible to moisture and acidic impurities (e.g., HCl from synthesis). Water can act as an initiator, leading to uncontrolled polymerization and broad PDI.[11][12] Acidic impurities can quench propagating chains.[10][11] Recrystallization is crucial for removal. |
| Initiator | Primary Amine (e.g., n-Hexylamine) | Primary amines are strong nucleophiles that favor the more controlled Normal Amine Mechanism (NAM), enabling predictable molecular weight based on the monomer-to-initiator ratio.[10][13] |
| Solvent | Anhydrous, Aprotic (e.g., DMF, THF, DCM) | Solvents must be rigorously dried as water is a potent initiator. The choice of solvent can also affect polymerization kinetics and polymer solubility.[11][14] DMF is a common choice for its good solvating power for both the monomer and resulting polypeptide. |
| M/I Ratio | Application-Dependent (e.g., 20:1 to 200:1) | The molar ratio of Monomer to Initiator ([M]/[I]) is the primary determinant of the target degree of polymerization (DP) and thus the final molecular weight in a controlled polymerization. |
| Temperature | 0°C to Room Temperature (20-25°C) | Lowering the reaction temperature (e.g., to 0°C) can significantly suppress side reactions, leading to better control over the polymerization and narrower PDI.[15][16][17] However, this may also slow the reaction rate. |
| Atmosphere | Inert (High Purity N₂ or Argon) | The reaction must be performed in a glovebox or using Schlenk techniques to strictly exclude atmospheric moisture and oxygen, which can interfere with the polymerization.[18] |
Detailed Experimental Protocols
Protocol 1: Synthesis of D-Valine N-Carboxyanhydride (NCA)
This protocol is based on the widely used Fuchs-Farthing method, which employs a phosgene equivalent for the cyclization of the amino acid.[8][11]
Materials:
-
D-Valine (dried under high vacuum at 60°C for >12 hours)
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Nitrogen or Argon gas supply
-
All glassware must be rigorously flame- or oven-dried.
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a condenser, a nitrogen/argon inlet, and a dropping funnel. The entire setup must be under a positive pressure of inert gas.
-
Suspension: Suspend the dried D-Valine (1.0 eq) in anhydrous THF (approx. 10 mL per gram of amino acid).
-
Triphosgene Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF. Transfer this solution to the dropping funnel.
-
Reaction: Gently heat the D-Valine suspension to 45-50°C with vigorous stirring. Add the triphosgene solution dropwise over 1-2 hours. The suspension should gradually become a clear solution as the reaction proceeds and HCl gas evolves (vented through the condenser).
-
Monitoring: Monitor the reaction until the solution is completely clear, indicating full consumption of the starting amino acid (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude solid product in a minimal amount of hot anhydrous THF or ethyl acetate. Initiate recrystallization by adding anhydrous hexane until the solution becomes turbid. Cool to -20°C overnight to allow for crystal formation.
-
Isolation & Storage: Filter the resulting white crystals under an inert atmosphere, wash with cold anhydrous hexane, and dry under high vacuum. The purified D-Valine NCA must be stored at ≤ -20°C under an inert atmosphere in a glovebox.[11]
SAFETY NOTE: Triphosgene is a toxic substance that releases phosgene gas upon contact with moisture or heat. This synthesis must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
Protocol 2: ROP of D-Valine NCA via Normal Amine Mechanism
This protocol describes a standard polymerization using a primary amine initiator to achieve a controlled synthesis of poly(D-Valine).
Materials:
-
Purified D-Valine NCA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
n-Hexylamine (purified and stored over molecular sieves)
-
Anhydrous Diethyl Ether or Methanol (for precipitation)
-
Glovebox or Schlenk line setup
Procedure:
-
Preparation: All operations must be conducted within a glovebox or using high-vacuum Schlenk techniques to maintain an inert, anhydrous environment.
-
Monomer Dissolution: In a dried vial, dissolve the desired amount of D-Valine NCA in anhydrous DMF to a target concentration (e.g., 50 mg/mL).
-
Initiator Stock Solution: Prepare a stock solution of n-hexylamine in anhydrous DMF. The concentration should be calculated to allow for easy addition of the precise volume needed to achieve the target [M]/[I] ratio.
-
Initiation: With vigorous stirring, add the calculated volume of the n-hexylamine stock solution to the D-Valine NCA solution. Start a timer immediately.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., 25°C). The reaction time can vary from a few hours to over a day, depending on the [M]/[I] ratio and temperature.
-
Monitoring (Optional but Recommended): The polymerization can be monitored by taking small aliquots from the reaction mixture at various time points. The disappearance of the characteristic NCA anhydride peaks in the FT-IR spectrum (at ~1850 and 1790 cm⁻¹) indicates monomer consumption.[11][15]
-
Termination & Precipitation: Once the desired conversion is reached (or the reaction is complete), terminate the polymerization by pouring the viscous solution into a large excess of a non-solvent, such as cold diethyl ether or methanol, with rapid stirring.[11]
-
Purification: The precipitated white poly(D-Valine) is collected by filtration or centrifugation. Wash the polymer multiple times with the non-solvent to remove any residual monomer and initiator.
-
Drying: Dry the final polymer product under high vacuum until a constant weight is achieved.
Polymer Characterization
Proper characterization of the synthesized poly(D-Valine) is essential to confirm its structure, molecular weight, and purity.
| Technique | Purpose | Typical Observations |
| ¹H NMR | Structural Confirmation | Analysis of the proton signals corresponding to the valine side chain and the polymer backbone to confirm the chemical structure.[19] |
| FT-IR Spectroscopy | Monomer Conversion | Disappearance of NCA anhydride peaks (~1850 cm⁻¹ and 1790 cm⁻¹). Appearance of characteristic amide I (~1650 cm⁻¹) and amide II (~1540 cm⁻¹) bands of the polypeptide backbone.[11] |
| Gel Permeation Chromatography (GPC/SEC) | Molecular Weight & PDI | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI value (<1.2) is indicative of a controlled polymerization.[18] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | - Impure NCA monomer (degradation).- Presence of inhibitors in the solvent. | - Re-purify the NCA monomer by recrystallization.[11]- Ensure solvents are freshly distilled and properly dried. |
| Broad PDI (>1.5) | - Moisture contamination in the reaction.- Incorrect initiator choice (promoting AMM).- Side reactions at higher temperatures. | - Rigorously dry all glassware, solvents, and work under a strictly inert atmosphere.[11][13]- Use a high-purity primary amine initiator.[10]- Lower the polymerization temperature to 0°C.[15][17] |
| Polymerization Fails to Initiate | - Inactive or impure initiator.- Presence of acidic impurities quenching the initiator. | - Check the purity of the initiator; purify if necessary.- Ensure the NCA monomer is free from acidic byproducts like HCl.[11] |
| Observed MW differs significantly from theoretical [M]/[I] ratio | - Inaccurate initiator concentration.- Uncontrolled initiation by impurities (e.g., water). | - Carefully prepare and standardize the initiator stock solution.- Re-evaluate the entire experimental setup for potential sources of moisture contamination.[12] |
Applications in Drug Development
Poly(D-Valine) is a hydrophobic polypeptide. In drug delivery, it is often incorporated into amphiphilic block copolymers (e.g., with hydrophilic blocks like polyethylene glycol, PEG). These copolymers can self-assemble in aqueous environments to form nanoparticles or micelles, where the hydrophobic poly(D-Valine) core serves as a reservoir for encapsulating poorly water-soluble drugs.[4][20] This encapsulation can enhance drug stability, improve pharmacokinetics, and enable targeted delivery, thereby reducing systemic toxicity and increasing therapeutic efficacy.[5][7][20]
References
- Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applic
- Trimethylsilyl Amines for Controlled Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides.
- Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides.Cheng Research Group - University of Illinois.
- Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooper
- Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymeriz
- Technical Support Center: Polypeptide Synthesis via Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs).Benchchem.
- Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure.Polymer Chemistry (RSC Publishing).
- Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymeriz
- Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure | Request PDF.
- How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0°C? Effect of temperature on homo-, block- and graft (co)polymerizaton.
- Large-scale synthesis of α-amino acid-N-carboxyanhydrides.Taylor & Francis Online.
- Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis.
- Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides.Frontiers in Chemistry.
- Amino acid NCA polymerization: A century of misconceptions.
- Controlled Ring-Opening Polymerization of α-amino acid N-carboxy- anhydride by Frustr
- Polymerization of N‑Carboxyanhydride in Cosolvents: The Balance between the Polymerization Rate and Molecular Weight Control.Figshare.
- Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applic
- Lipidated poly(amino acid) nanostructures as versatile therapeutic delivery vehicles.
- POLYMERS IN MEDICINE FROM DRUG DELIVERY TO BIOMATERIALS.
- Biomaterials in Drug Delivery: Design and Applications.
- Polyamide/Poly(Amino Acid) Polymers for Drug Delivery.PMC.
- Synthesis and Characterization of Poly(RGD) Proteinoid Polymers and NIR Fluorescent Nanoparticles of Optimal d,l-Configuration for Drug-Delivery Applications—In Vitro Study.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. Biomaterials in Drug Delivery: Design and Applications | Springer Nature Experiments [experiments.springernature.com]
- 7. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. doras.dcu.ie [doras.dcu.ie]
- 10. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acs.figshare.com [acs.figshare.com]
- 15. Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Lipidated poly(amino acid) nanostructures as versatile therapeutic delivery vehicles | bioRxiv [biorxiv.org]
Application Note: Controlled Synthesis of Poly(D-valine) via Amine-Initiated ROP
Strategic Significance
Poly(D-valine) represents a unique class of peptidomimetic materials. Unlike its L-enantiomer, which is ubiquitous in biology, the D-enantiomer confers proteolytic resistance , making it a prime candidate for drug delivery vehicles that must survive the harsh enzymatic environment of the serum or lysosome. Furthermore, poly(valine) is known for its high propensity to form stable
This guide details the synthesis of Poly(D-valine) via the Ring-Opening Polymerization (ROP) of D-Valine N-carboxyanhydride (NCA). While transition metal catalysts (Deming, 1997) offer superior control, amine initiators remain the most accessible and cost-effective method for generating linear polypeptides with defined end-groups.
Critical Challenge: The "Beta-Sheet Brick"
Researchers must be aware that Poly(D-valine) becomes insoluble in common organic solvents (DMF, DMSO, THF) once the degree of polymerization (DP) exceeds 8–12 residues. The chains stack into extremely stable
Mechanistic Principles
The polymerization proceeds via the Normal Amine Mechanism (NAM) .[1][2] A primary amine initiator attacks the C-5 carbonyl of the NCA ring. This nucleophilic attack opens the ring, releasing CO₂ and generating a new free amine at the chain end, which propagates the reaction.
However, a competing side reaction, the Activated Monomer Mechanism (AMM) , can broaden molecular weight distribution. This occurs when the amine acts as a base rather than a nucleophile, deprotonating the NCA nitrogen.[3]
Figure 1: Reaction Pathway & Competition
Caption: The Normal Amine Mechanism (NAM) dominates with primary amines, while basicity triggers the parasitic Activated Monomer Mechanism (AMM).[1][2][4]
Pre-requisite: Monomer Synthesis (D-Val-NCA)
The purity of the NCA monomer is the single most critical factor. Even trace amounts of HCl or water will terminate the polymerization immediately.
Reagents:
-
D-Valine (99%+, enantiopure)
-
Triphosgene (Solid phosgene equivalent, safer handling)[5]
-
Anhydrous THF (dried over molecular sieves)
- -Pinene or Limonene (HCl scavenger)
Protocol 1: Fuchs-Farthing Synthesis of D-Val-NCA
-
Suspension: In a flame-dried Schlenk flask under Argon, suspend D-Valine (5.0 g, 42.7 mmol) in anhydrous THF (100 mL).
-
Scavenger: Add
-pinene (12 mL). This scavenges the HCl byproduct, preventing acid-catalyzed side reactions. -
Triphosgene Addition: Heat the mixture to 50°C. Add Triphosgene (4.2 g, 14.2 mmol) dissolved in 20 mL THF dropwise over 30 minutes.
-
Note: The solution should turn clear as the amino acid is consumed.[6]
-
-
Reaction: Stir at 50°C for 2–3 hours.
-
Purification (The Critical Step):
-
Concentrate the solution to ~20 mL under vacuum.
-
Add 150 mL of anhydrous Hexane to precipitate the NCA.
-
Recrystallization: Dissolve the crude solid in a minimal amount of THF inside a glovebox (or under strict inert flow) and add Hexane until cloudy. Cool to -20°C overnight.
-
Yield Target: White, crystalline needles. Melting point should be sharp (~78-80°C).
-
Core Protocol: Polymerization of Poly(D-valine)
Safety Note: Perform all steps in a fume hood. NCAs can release CO₂ rapidly.
Reagents:
-
Monomer: D-Val-NCA (Recrystallized)
-
Initiator: n-Hexylamine (distilled from CaH₂). Why? Primary amines favor NAM over AMM.
-
Solvent: Anhydrous DMF (Dimethylformamide). Note: DMF is preferred over THF for Valine due to better solubility of the growing chain, though precipitation is inevitable.
Table 1: Experimental Parameters
| Parameter | Value | Rationale |
| Monomer Concentration | 0.1 M - 0.2 M | High conc. increases rate but risks early gelation. |
| M/I Ratio | 20:1 to 50:1 | Target DP. Higher ratios are difficult due to solubility limits. |
| Temperature | 20°C (RT) | Minimizes side reactions; elevated temps promote AMM. |
| Atmosphere | Nitrogen/Argon | Strict moisture exclusion is mandatory. |
| Time | 48 - 72 Hours | Valine kinetics are slower due to steric bulk of isopropyl group. |
Step-by-Step Procedure:
-
Preparation (In Glovebox): Dissolve D-Val-NCA (500 mg, 3.5 mmol) in anhydrous DMF (17.5 mL).
-
Initiation: Prepare a stock solution of n-Hexylamine in DMF. Add the calculated amount of initiator rapidly to the monomer solution.
-
Calculation: For a target DP of 50, use 0.07 mmol of amine.
-
-
Propagation: Seal the vessel (Schlenk tube with Teflon tap). Stir at room temperature.
-
Observation: The solution will likely become turbid or form a gel after 12-24 hours. Do not stop stirring. The reaction becomes heterogeneous, but propagation continues slowly at the surface of the particles.
-
-
Termination: Exposure to air (moisture) terminates the living chain ends.
-
Isolation: Pour the reaction mixture (or gel) into excess cold Diethyl Ether (10x volume).
-
Washing: Centrifuge the white precipitate. Wash 3x with Diethyl Ether to remove unreacted monomer and high-boiling DMF.
-
Drying: Dry under high vacuum at 40°C for 24 hours.
Characterization & Analysis
Standard analysis (NMR in CDCl₃) fails because Poly(D-valine) is insoluble. You must use aggressive solvents to break the
1. ¹H NMR Spectroscopy:
-
Solvent: TFA-d (Deuterated Trifluoroacetic acid) or HFIP-d₂.
-
Key Signals:
- 0.9 ppm (Methyl groups of Valine).
-
4.0–4.5 ppm (
-proton). -
Absence of NCA ring protons (check for monomer purity).
2. FTIR (Solid State):
-
This is the best way to confirm secondary structure.
-
Amide I Band: Look for a sharp peak at 1630 cm⁻¹ (Diagnostic of
-sheet). -
Amide II Band: ~1530 cm⁻¹.
3. Gel Permeation Chromatography (GPC):
-
Mobile Phase: HFIP (Hexafluoroisopropanol) with 0.1% Potassium Trifluoroacetate.
-
Warning: Using DMF GPC will result in column clogging or erroneous data due to aggregation.
Workflow Visualization
Figure 2: Experimental Workflow Logic
Caption: Operational workflow emphasizing the critical purification loop before polymerization.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Oily Monomer | Residual THF or impurities. | Recrystallize again. Use strictly dry Hexane. Scratch flask to induce nucleation. |
| No Polymerization | Impure monomer (HCl traces). | Ensure |
| Early Precipitation | This is intrinsic to Poly(Val). Try copolymerizing with PEG-amine (Block copolymer) to maintain solubility. | |
| Broad PDI (>1.3) | AMM side reaction. | Lower the temperature. Ensure the amine initiator is not hindered (use n-hexylamine, not diisopropylamine). |
References
-
Deming, T. J. (1997). "Facile synthesis of block copolypeptides of defined architecture." Nature, 390, 386–389. Link
-
Hadjichristidis, N., et al. (2009). "Synthesis of Well-Defined Polypeptide-Based Materials via the Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides." Chemical Reviews, 109(11), 5528–5578. Link
-
Lu, H., & Cheng, J. (2007).[4][7] "Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides." Journal of the American Chemical Society, 129(46), 14114–14115. Link
-
Sinaga, A., et al. (2007).[8] "Poly(acrylic acid)-block-poly(L-valine): Evaluation of Beta-Sheet Formation and Its Stability." Biomacromolecules, 8(9), 2801–2808.[8] Link
-
Kricheldorf, H. R. (2006). "Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition, 45(35), 5752–5784. Link
Sources
- 1. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]
- 7. Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(acrylic acid)-block-poly(L-valine): evaluation of beta-sheet formation and its stability using circular dichroism technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of D-Valine N-Carboxyanhydride (NCA) Block Copolymers
Abstract: This document provides a comprehensive guide for the synthesis of block copolymers containing a poly(D-Valine) segment via living ring-opening polymerization (ROP) of the corresponding α-amino acid N-carboxyanhydride (NCA). The protocols detailed herein cover the synthesis and purification of the D-Valine NCA monomer and its subsequent sequential polymerization to yield well-defined block copolymers. This guide is intended for researchers in materials science, drug delivery, and biomedical engineering, offering both theoretical grounding and practical, step-by-step instructions.
Introduction: The Significance of Polypeptide Block Copolymers
Polypeptide-based block copolymers are a remarkable class of materials that merge the precision of biological macromolecules with the versatility of synthetic polymers. These materials are synthesized through the controlled polymerization of α-amino acid N-carboxyanhydrides (NCAs), a method that allows for the creation of complex polymer architectures with precise control over molecular weight and composition.[1] The living nature of NCA ring-opening polymerization (ROP) is particularly advantageous for synthesizing block copolymers by the sequential addition of different NCA monomers.
D-Valine, a hydrophobic amino acid, imparts unique self-assembly characteristics to copolymers, often leading to the formation of β-sheet secondary structures.[2] When incorporated into a block copolymer with a hydrophilic segment, the resulting amphiphilic macromolecule can self-assemble in aqueous environments into structures like micelles, vesicles, or nanoparticles, which are highly valuable for applications in drug delivery and tissue engineering.
This guide provides a detailed protocol for the synthesis of a D-Valine containing block copolymer, beginning with the crucial synthesis and purification of the D-Valine NCA monomer.
Synthesis of D-Valine N-Carboxyanhydride (NCA)
The quality of the final polypeptide is critically dependent on the purity of the NCA monomer. The most established and direct route for NCA synthesis is the Fuchs-Farthing method, which involves the reaction of a free amino acid with a phosgene source.[3]
2.1 Principle: The Fuchs-Farthing Method
This method utilizes phosgene (COCl₂) or a safer equivalent like triphosgene (BTC) to cyclize the amino acid into the five-membered NCA ring. The reaction produces two equivalents of HCl, which can cause undesirable side reactions. Therefore, the removal of HCl, often through the use of an HCl scavenger or by working in a solvent mixture that has low solubility for HCl, is critical.[3]
2.2 Materials & Equipment
| Reagent/Equipment | Specification | Supplier Example |
| D-Valine | ≥99% | Sigma-Aldrich |
| Triphosgene (BTC) | ≥98% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≤50 ppm H₂O | Acros Organics |
| Anhydrous n-Hexane | ACS Grade | Fisher Scientific |
| α-Pinene | 98%, as HCl scavenger | Sigma-Aldrich |
| Schlenk Flasks & Line | For inert atmosphere | Chemglass |
| Rotary Evaporator | Standard laboratory grade | Heidolph |
| Glass-fritted Funnel | Porosity M or F | VWR |
2.3 Detailed Protocol: D-Valine NCA Synthesis
Safety First: Triphosgene is a toxic substance that releases phosgene gas upon contact with moisture or heat. All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Reaction Setup: Dry all glassware in an oven at 120 °C overnight and assemble under a nitrogen or argon atmosphere.
-
Reagent Preparation: In a 250 mL Schlenk flask equipped with a magnetic stir bar, suspend D-Valine (e.g., 5.0 g) in anhydrous THF (100 mL).
-
Initiation: To the stirring suspension, add triphosgene (1.1 equivalents relative to D-Valine) in a single portion. It is often recommended to also add an HCl scavenger like α-pinene at this stage.[4]
-
Reaction: Heat the mixture to 40-50 °C. The suspension will gradually become a clear solution as the D-Valine is converted to the more soluble NCA monomer.[4] The reaction progress can be monitored by the disappearance of the solid amino acid, typically taking 2-4 hours.
-
Work-up: Once the reaction is complete (the solution is clear), cool the flask to room temperature.
-
Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator. Be careful not to heat the mixture excessively to avoid thermal decomposition of the NCA.
-
Precipitation: Re-dissolve the crude product in a minimum amount of anhydrous THF or ethyl acetate and precipitate the D-Valine NCA by adding the solution dropwise to a vigorously stirred flask of cold anhydrous n-hexane (typically 10x the volume of the solvent used for dissolution).
-
Isolation: Collect the white crystalline product by filtration through a dried, glass-fritted funnel under an inert atmosphere. Wash the crystals with cold anhydrous n-hexane to remove any residual soluble impurities.
-
Drying: Dry the purified D-Valine NCA under high vacuum for several hours to remove all traces of solvent. Store the final product under an inert atmosphere at -20 °C.
Purification of D-Valine NCA
For living polymerization, the NCA monomer must be exceptionally pure. Common impurities, such as unreacted amino acid, HCl, and water, can interfere with the polymerization, leading to uncontrolled molecular weights and broad polydispersity.[3] While recrystallization is effective, flash chromatography has emerged as a rapid and highly effective alternative.[5][6]
3.1 Protocol: Flash Chromatography Purification
-
Column Preparation: Pack a glass chromatography column with silica gel that has been dried under high vacuum. The mobile phase is typically a mixture of ethyl acetate and hexane.
-
Loading: Dissolve the crude D-Valine NCA in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the chosen solvent mixture, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure NCA.
-
Recovery: Combine the pure fractions and remove the solvent under reduced pressure. The resulting NCA should be a pure, white solid.[5]
Block Copolymer Synthesis via Sequential ROP
The synthesis of the block copolymer is achieved by the sequential addition of two different NCA monomers to a primary amine initiator. This process relies on the living nature of the polymerization, where the growing polymer chain ends remain active.
4.1 Workflow for Block Copolymer Synthesis
Caption: Workflow for D-Valine block copolymer synthesis.
4.2 Detailed Protocol: Poly(D-Valine)-block-Poly(γ-Benzyl-L-Glutamate)
This protocol describes the synthesis of a diblock copolymer where the first block is hydrophobic poly(D-Valine) and the second block is poly(γ-benzyl-L-glutamate), a common choice for forming the hydrophilic block after deprotection.
-
Setup: All steps must be conducted in a glovebox or using Schlenk line techniques under an inert atmosphere. All solvents must be anhydrous.
-
First Block Polymerization:
-
In a dried Schlenk flask, dissolve purified D-Valine NCA (e.g., 1.0 g) in anhydrous N,N-dimethylformamide (DMF).
-
In a separate vial, prepare a stock solution of the initiator, benzylamine, in anhydrous DMF.
-
Calculate the required volume of the initiator stock solution based on the desired monomer-to-initiator ratio (M/I), which determines the degree of polymerization of the first block.
-
Add the initiator solution to the stirring D-Valine NCA solution at room temperature.[7]
-
Allow the polymerization to proceed for 48-72 hours.
-
-
Second Block Polymerization:
-
While the first block is polymerizing, dissolve the second monomer, γ-benzyl-L-glutamate NCA, in a separate flask with anhydrous DMF.
-
After the first polymerization is complete, take a small aliquot for characterization (GPC/SEC) to confirm the formation of the first block.
-
Add the solution of the second NCA monomer to the living poly(D-Valine) solution.
-
Allow the second polymerization to proceed for another 48-72 hours.[7]
-
-
Isolation:
-
Precipitate the final block copolymer by adding the reaction mixture dropwise into a large volume of a stirred non-solvent, such as diethyl ether.
-
Collect the white, fibrous polymer by filtration.
-
Wash the polymer with fresh diethyl ether to remove any unreacted monomer or residual solvent.
-
Dry the final product under high vacuum to a constant weight.
-
Characterization of the Block Copolymer
Thorough characterization is essential to confirm the successful synthesis of the block copolymer and to determine its molecular properties.
5.1 Characterization Techniques & Expected Results
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | Confirm composition and degree of polymerization. | Appearance of characteristic peaks for both D-Valine and the second monomer. The ratio of the integrated peak areas can be used to determine the block lengths. |
| Gel Permeation Chromatography (GPC/SEC) | Determine molecular weight (Mn, Mw) and polydispersity index (PDI). | A clear shift to a higher molecular weight after the addition of the second monomer, with the PDI remaining low (typically < 1.3 for a controlled polymerization), indicating a living process. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirm the polypeptide backbone and side-chain functional groups. | Characteristic amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands confirming the polypeptide structure. Peaks corresponding to the side chains of both blocks should be present. |
| Circular Dichroism (CD) | Investigate secondary structure (e.g., β-sheet, α-helix). | Poly(D-Valine) segments are known to adopt β-sheet conformations, which can be identified by characteristic CD spectra.[8] |
5.2 Reaction Mechanism Overview
The polymerization proceeds via the "amine mechanism," where the primary amine initiator attacks the C5 carbonyl of the NCA ring.
Caption: Amine-initiated ring-opening polymerization of NCAs.
Conclusion
The synthesis of D-Valine NCA block copolymers via living ring-opening polymerization is a robust and versatile method for creating advanced functional materials. Success hinges on the meticulous purification of the NCA monomer and the maintenance of anhydrous, inert reaction conditions. The protocols outlined in this guide provide a solid foundation for researchers to produce well-defined polypeptides for a variety of applications, from smart drug delivery systems to advanced biomaterials.
References
-
Vertex AI Search Result
-
Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672. [Link]
-
Lu, H., & Cheng, J. (2011). Amino acid N-carboxyanhydrides and polypeptides: Controlled polymerization, properties and applications. University of Illinois at Urbana-Champaign. [Link]
-
eScholarship, University of California. (n.d.). Synthesis and self-assembly of well defined block copolypeptides via controlled NCA polymerization. eScholarship. [Link]
-
Smeets, N. M. B., van der Mee, L., Helou, M., & Heise, A. (2010). How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0° C?. Polymer Chemistry, 1(4), 514-524. [Link]
-
Habraken, G. J. M., Peeters, M., Thornton, P. D., Koning, C. E., & Heise, A. (2012). Random Poly(Amino Acid)s Synthesized by Ring Opening Polymerization as Additives in the Biomimetic Mineralization of CaCO3. Polymers, 4(2), 1076–1093. [Link]
-
ResearchGate. (2010). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. [Link]
-
Vertex AI Search Result[9]
-
Vertex AI Search Result[10]
-
E. (S.) A. & M. (M.) A. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 9(11), 564. [Link]
-
Vertex AI Search Result[11]
-
Chan, Y., Wong, S. Y., & Tam, K. C. (2007). Poly(acrylic acid)-block-poly(l-valine): Evaluation of β-Sheet Formation and Its Stability Using Circular Dichroism Technique. Biomacromolecules, 8(9), 2831–2837. [Link]
-
Vertex AI Search Result[12]
-
Vertex AI Search Result[13]
-
Vertex AI Search Result[14]
-
Vertex AI Search Result[15]
-
Vertex AI Search Result[16]
-
Vertex AI Search Result[17]
-
Habraken, G., et al. (2010). How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0° C?. Polymer Chemistry. [Link]
-
Vertex AI Search Result[18]
-
Vertex AI Search Result[19]
-
Vertex AI Search Result[20]
-
Vertex AI Search Result[21]
-
Vertex AI Search Result[22]
-
Vertex AI Search Result[23]
-
Anderson, J. M., Hiltner, A., Schodt, K., & Woods, R. (1977). Block copolypeptides. 1. Synthesis and solid state conformational studies. Journal of Biomedical Materials Research, 11(2), 25-36. [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.tue.nl [pure.tue.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amino acid N-carboxyanhydrides and polypeptides: Controlled polymerization, properties and applications | IDEALS [ideals.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 17. research-portal.uu.nl [research-portal.uu.nl]
- 18. Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pmcisochem.fr [pmcisochem.fr]
- 20. Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and Characterization of Poly(D,L-Lactide-co-Glycolide) Copolymer [scirp.org]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Synthesis and characterization of poly(amino acid methacrylate)-stabilized diblock copolymer nano-objects - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
phosgenation of D-Valine amino acid to NCA
Application Note: High-Purity Phosgenation of D-Valine to N-Carboxyanhydride (NCA)
Executive Summary
This application note details the synthesis, purification, and characterization of D-Valine N-Carboxyanhydride (D-Val-NCA) . While L-amino acid NCAs are ubiquitous in standard polypeptide synthesis, D-amino acid NCAs are increasingly critical for developing protease-resistant peptidomimetics and "stealth" drug delivery vectors.
The protocol utilizes the Fuchs-Farthing method via Triphosgene (BTC) . Unlike direct gas phosgenation, BTC allows for stoichiometric control and improved safety in a standard laboratory setting. This guide emphasizes the removal of hydrochloric acid (HCl) byproducts using
Safety & Hazard Analysis (Critical)
WARNING: This protocol generates Phosgene (
-
Engineering Controls: All operations must occur within a certified chemical fume hood.
-
Scrubbing: The exhaust of the reaction vessel must be routed through a caustic scrubber (e.g., 20% NaOH solution) to neutralize escaping phosgene gas.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A portable phosgene detector badge is recommended for the operator.
-
Reagent Handling: Triphosgene is a solid but degrades to phosgene upon contact with moisture. Handle only in dry environments.
Reaction Mechanism
The conversion of D-Valine to its NCA proceeds via a nucleophilic attack of the
-
Nucleophilic Attack: The amine attacks the triphosgene carbonyl, forming a carbamoyl chloride intermediate.
-
Cyclization: The carboxylic acid oxygen attacks the carbamoyl chloride.
-
Elimination: HCl is eliminated to close the 5-membered ring.
-
Scavenging: The generated HCl is sequestered by
-pinene (forming pinene hydrochloride), preventing the acid from initiating premature polymerization of the NCA.
Figure 1: Mechanistic pathway of D-Valine phosgenation with in-situ HCl scavenging.
Materials & Equipment
Reagents:
-
D-Valine: >99% purity, finely ground and vacuum dried (48h over
). -
Triphosgene (BTC): 98%, stored in desiccator.
- -Pinene: 98%, dried over molecular sieves.
-
Solvent: Anhydrous THF (Tetrahydrofuran), distilled over Na/Benzophenone or from a solvent purification system (water content < 10 ppm).
-
Precipitant: Anhydrous n-Hexane or n-Heptane.
Equipment:
-
Three-neck round bottom flask (flame-dried).
-
Reflux condenser with Nitrogen inlet/outlet.
-
Caustic scrubber trap (NaOH).
-
Schlenk line (vacuum/nitrogen manifold).
-
Glovebox (optional but recommended for workup).
Detailed Protocol
Phase 1: Synthesis (The Fuchs-Farthing Method)
-
Setup: Assemble a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Connect the outlet to the NaOH scrubber. Flush with
for 15 mins. -
Suspension: Under a counter-flow of nitrogen, add D-Valine (5.0 g, 42.7 mmol) . Add anhydrous THF (100 mL) via syringe.
-
Scavenger Addition: Add
-pinene (14 mL, ~2 equiv) to the suspension.-
Expert Insight: D-Valine is sterically hindered by the isopropyl group. The suspension will be thick initially. Pinene acts as a solvent modifier and acid sink.
-
-
Phosgenation: Add Triphosgene (5.1 g, 17.1 mmol, 0.4 equiv) in one portion (solid) or dissolved in 10 mL THF.
-
Note: 1 mole of Triphosgene generates 3 moles of phosgene. We use a slight excess to drive the reaction.
-
-
Reaction: Heat the mixture to 55-60°C . Stir vigorously.
-
Observation: The reaction is heterogeneous. As D-Valine converts to the NCA, it will dissolve. The reaction is complete when the solution becomes clear and homogeneous .
-
Time: Typically 2–4 hours for Valine.
-
-
Degassing: Once clear, increase
flow to purge excess phosgene/HCl into the scrubber for 30 minutes while cooling to room temperature.
Phase 2: Workup & Purification
-
Concentration: Transfer the solution to a single-neck flask (under inert atmosphere). Concentrate under reduced pressure (Schlenk line) to approximately 20% of the original volume.
-
Caution: Do not heat above 40°C during evaporation to prevent thermal polymerization.
-
-
Precipitation: Slowly add the concentrated THF solution dropwise into a vigorously stirred beaker of cold anhydrous n-Hexane (300 mL) .
-
Result: White crystalline solids should form immediately.
-
-
Filtration: Filter the solid under a nitrogen blanket (Schlenk frit) or in a glovebox. Wash 3x with anhydrous Hexane.
-
Recrystallization (Crucial Step):
-
Dissolve the crude NCA in the minimum amount of THF inside a glovebox.
-
Layer anhydrous Hexane on top (Solvent/Non-solvent ratio 1:3).
-
Allow to stand at -20°C overnight.
-
Collect crystals and dry under high vacuum for 4 hours.
-
Figure 2: Operational workflow for D-Valine NCA synthesis and purification.
Characterization & Validation
To ensure the product is suitable for polymerization, it must meet the following criteria.
| Method | Parameter | Expected Result for D-Val-NCA |
| Appearance | Visual | White, shiny crystalline needles. |
| 1H NMR | Purity | Absence of broad NH3+ peaks (from free amino acid). Shift of |
| FTIR | Identity | Two strong carbonyl stretches (Anhydride doublet): ~1855 cm⁻¹ (sym) and ~1785 cm⁻¹ (asym). |
| Melting Point | Purity | 114 – 116°C (Sharp range). Note: Broad range indicates hydrolysis. |
| Solubility | Quality Check | Clear solution in THF (100 mg/mL). Haze indicates polymer presence. |
Expert Note on Stereochemistry:
The NMR and IR spectra of D-Val-NCA are identical to L-Val-NCA. Stereochemical retention is verified by optical rotation (
Troubleshooting
-
Problem: The reaction mixture never turns clear.
-
Cause: Water in the solvent or wet starting material.
-
Solution: The reaction has failed. Quench carefully. Ensure D-Valine is dried over
for 48h and THF is freshly distilled.
-
-
Problem: Product is an oil or sticky solid.
-
Cause: Residual pinene or oligomers formed by HCl.
-
Solution: Re-dissolve in THF and precipitate into cold pentane. Ensure the hexane/pentane used for precipitation is absolutely dry.
-
-
Problem: Low molecular weight during subsequent polymerization.
-
Cause: Impure NCA (trace Cl- or acid).
-
Solution: Repeat the recrystallization step. Even 99% purity is often insufficient for long-chain polypeptides; 99.9% is the target.
-
References
-
Daly, W. H., & Poche, D. (1988). The preparation of N-carboxyanhydrides of α-amino acids using bis(trichloromethyl) carbonate.[1] Tetrahedron Letters, 29(46), 5859-5862. Link
-
Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides (NCAs).[2] Angewandte Chemie International Edition, 45(35), 5752-5784. Link
-
Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114-14115. Link
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672.[3] Link
-
Sigma-Aldrich. (n.d.). Triphosgene Safety Data Sheet.Link
Sources
Controlled Ring-Opening Polymerization of D-Valine N-Carboxyanhydride for Advanced Polypeptide Synthesis
Executive Summary
The controlled synthesis of well-defined polypeptides is a cornerstone of modern biomaterials science. (R)-4-Isopropyloxazolidine-2,5-dione , universally known as D-Valine N-carboxyanhydride (D-Val-NCA) , is the critical cyclic monomer utilized to synthesize poly(D-valine)[1]. Because the isopropyl side chain of valine creates significant steric bulk near the peptide backbone, poly(D-valine) preferentially self-assembles into highly robust
This application note provides a comprehensive, self-validating guide to the synthesis, purification, and controlled ring-opening polymerization (ROP) of D-Val-NCA. By leveraging advanced organosilicon initiators—specifically Hexamethyldisilazane (HMDS) and Lithium hexamethyldisilazide (LiHMDS) —researchers can overcome the classical limitations of primary amine initiators to achieve predictable molecular weights, ultra-low dispersity (
Mechanistic Foundations: Overcoming the AMM vs. NAM Dichotomy
Historically, the ROP of NCAs initiated by primary amines has been plagued by a lack of control. Primary amines can act as both nucleophiles and bases, triggering two competing pathways:
-
Normal Amine Mechanism (NAM): The amine attacks the C5 carbonyl of the NCA, leading to controlled chain growth.
-
Activated Monomer Mechanism (AMM): The amine deprotonates the NCA nitrogen (NH-3), creating an activated NCA anion that initiates uncontrolled, rapid polymerization[5].
The simultaneous occurrence of NAM and AMM results in broad molecular weight distributions (
The HMDS Solution (Living ROP)
demonstrated that HMDS, despite being a secondary amine, strictly avoids the AMM pathway[6]. The bulky trimethylsilyl (TMS) groups prevent HMDS from acting as a simple base. Instead, nucleophilic attack on the C5 carbonyl cleaves the N–Si bond, generating a trimethylsilyl carbamate (TMS-CBM) intermediate[4]. This intermediate acts as a protective cap on the propagating chain end, ensuring that monomer addition occurs in a highly controlled, step-by-step manner.
The LiHMDS Solution (Superfast, Open-Vessel ROP)
For high-throughput applications, introduced LiHMDS as a breakthrough initiator[7]. LiHMDS triggers an anionic ROP mechanism that accelerates the reaction time from 48 hours to mere minutes[8]. The kinetics are so rapid that the polymerization outpaces moisture-induced side reactions, allowing the synthesis to be conducted in open vessels on the benchtop, completely bypassing the need for a glovebox[9],[10].
Caption: HMDS-mediated living ring-opening polymerization of D-Val-NCA via a TMS-carbamate intermediate.
Experimental Workflows & Causality
The successful polymerization of D-Val-NCA relies heavily on monomer purity. Trace impurities, particularly hydrochloric acid (HCl) generated during phosgenation, will act as rogue initiators and destroy the living character of the reaction[11]. Therefore, the workflow is divided into strict monomer purification followed by controlled initiation.
Caption: Step-by-step experimental workflow for the synthesis and controlled polymerization of D-Val-NCA.
Detailed Protocols
Protocol A: Synthesis and Purification of D-Val-NCA
Causality Focus: Triphosgene is used as a safe, solid alternative to phosgene gas[12].
-
Reaction Setup: Suspend 5.0 g of D-Valine in 100 mL of anhydrous tetrahydrofuran (THF) in a flame-dried Schlenk flask under nitrogen.
-
Scavenger Addition: Add 1.5 equivalents of
-pinene to the suspension. -
Phosgenation: Add 0.4 equivalents of triphosgene. Heat the mixture to 50°C and stir vigorously.
-
Monitoring: Allow the reaction to proceed until the cloudy suspension transitions into a completely clear solution (typically 2–4 hours). Causality: The clearing of the solution physically indicates the complete conversion of the insoluble amino acid into the highly soluble NCA monomer.
-
Concentration & Precipitation: Cool the flask to room temperature. Concentrate the solution to ~15 mL via rotary evaporation. Precipitate the crude D-Val-NCA by pouring the concentrated solution into 200 mL of cold anhydrous hexane[3].
-
Recrystallization: Dissolve the crude solid in a minimum amount of anhydrous THF and recrystallize by layering with cold hexane. Repeat this process three times. Dry under high vacuum for 24 hours.
Validation Checkpoint (Self-Validating System): Analyze the purified crystals via FTIR. The spectrum must show sharp doublet peaks at ~1850 cm
and ~1760 cm(characteristic of the anhydride C=O stretches). The complete absence of a broad peak at 3300–2500 cm validates that no unreacted free amino acid remains.
Protocol B: HMDS-Mediated Controlled ROP (Living System)
Causality Focus: HMDS ensures a living polymerization, allowing for the synthesis of block copolymers and precise molecular weight targeting[4]. This must be done in a glovebox to prevent moisture from prematurely hydrolyzing the NCA ring.
-
Preparation: Inside an argon-filled glovebox, dissolve 100 mg of purified D-Val-NCA in 1.0 mL of anhydrous DMF.
-
Initiation: Calculate the required Monomer-to-Initiator (M/I) ratio (e.g., M/I = 50 for a target degree of polymerization of 50). Inject the corresponding volume of HMDS directly into the solution[6].
-
Propagation: Seal the vial and stir at room temperature for 24–48 hours.
-
Quenching & Recovery: Remove the vial from the glovebox. Precipitate the poly(D-valine) by dropping the solution into 15 mL of cold methanol. Centrifuge, wash with ether, and dry under vacuum.
Validation Checkpoint: FTIR analysis of the polymer will show the complete disappearance of the 1850/1760 cm
NCA peaks, replaced by strong Amide I (1650 cm) and Amide II (1540 cm ) bands, validating successful peptide bond formation and -sheet secondary structure[2]. Gel Permeation Chromatography (GPC) should yield a monomodal peak with < 1.2.
Protocol C: Superfast Open-Vessel ROP via LiHMDS
Causality Focus: The anionic mechanism driven by LiHMDS is so kinetically dominant that the polymerization finishes before ambient moisture can significantly interfere, allowing for glovebox-free synthesis[9],[8].
-
Preparation: On a standard laboratory benchtop, dissolve 100 mg of D-Val-NCA in 1.0 mL of anhydrous THF in an open glass vial.
-
Initiation: Rapidly inject LiHMDS (1.0 M solution in THF) at the desired M/I ratio[7].
-
Observation: Stir vigorously. The reaction will immediately begin evolving CO
gas. -
Completion: Within 5 to 30 minutes, the bubbling will cease, and the solution will become highly viscous, visually confirming massive chain extension[13].
-
Recovery: Precipitate the polymer in cold methanol and dry.
Quantitative Data & Initiator Comparison
The choice of initiator fundamentally alters the kinetic and structural outcomes of D-Val-NCA polymerization. The table below summarizes the expected quantitative parameters based on established literature[9],[4],[8].
| Initiator Type | Dominant Mechanism | Reaction Time | Expected Dispersity ( | Moisture Tolerance | Required Environment |
| Primary Amine (e.g., Hexylamine) | NAM + AMM (Mixed) | 48 - 72 hours | 1.35 - 1.80 | Extremely Low | Glovebox / Schlenk |
| HMDS | TMS-Carbamate (Living) | 24 - 48 hours | < 1.20 | Low | Glovebox / Schlenk |
| LiHMDS | Anionic ROP | 5 - 60 minutes | 1.08 - 1.28 | High | Open Benchtop |
References
-
Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114-14115.[Link]
-
Wu, Y., Zhang, D., Ma, P., Zhou, R., Hua, L., & Liu, R. (2018). Lithium hexamethyldisilazide initiated superfast ring opening polymerization of alpha-amino acid N-carboxyanhydrides. Nature Communications, 9(1), 5297.[Link]
-
Zhao, W., et al. (2021). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols, 16, 2659–2685.[Link]
-
Hadjichristidis, N., Iatrou, H., Pitsikalis, M., & Sakellariou, G. (2009). Synthesis of Well-Defined Polypeptide-Based Materials via the Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Chemical Reviews, 109(11), 5528–5578.[Link]
Sources
- 1. CAS 24601-74-9: Valine N-carboxyanhydride | CymitQuimica [cymitquimica.com]
- 2. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 3. Lipidated poly(amino acid) nanostructures as versatile therapeutic delivery vehicles | bioRxiv [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 7. Lithium hexamethyldisilazide initiated superfast ring opening polymerization of alpha-amino acid N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Precision Synthesis of Poly(D-Valine) via NCA Ring-Opening Polymerization
Application Note: AN-PEP-DVAL-01
Abstract
This guide details the synthesis of Poly(D-Valine) using the N-carboxyanhydride (NCA) ring-opening polymerization (ROP) method. While L-amino acid polymers are ubiquitous, D-amino acid polymers offer unique advantages in drug delivery and tissue engineering due to their resistance to endogenous proteases and ability to form enantiomeric secondary structures. This protocol focuses on the Fuchs-Farthing method for monomer synthesis (using triphosgene) and Hexamethyldisilazane (HMDS)-mediated polymerization to ensure narrow dispersity (Đ < 1.2) and predictable molecular weights, overcoming the steric hindrance typical of the bulky valine isopropyl side chain.
Part 1: Monomer Synthesis (D-Valine NCA)
The purity of the NCA monomer is the single most critical factor in achieving controlled polymerization. Even trace amounts of HCl or hydrolyzed monomer will terminate the chain growth or cause uncontrolled initiation.
Reaction Mechanism
We utilize the Fuchs-Farthing method , replacing the hazardous phosgene gas with solid triphosgene (bis(trichloromethyl) carbonate). The reaction cyclizes D-valine into the 5-membered NCA ring, releasing HCl.
Critical mechanistic insight: The isopropyl group of valine creates steric bulk, making the ring-closure slightly slower than alanine or glycine. Furthermore, the generated HCl can protonate the unreacted amine, stalling the reaction. We employ
Protocol: Synthesis of D-Val-NCA
Materials:
-
D-Valine (99%+ purity, finely ground)
- -Pinene (HCl scavenger)
-
Anhydrous THF (dried over alumina columns or sodium/benzophenone)
-
Anhydrous Hexane (for precipitation)
Step-by-Step Methodology:
-
Suspension: In a flame-dried Schlenk flask under
flow, suspend D-Valine (5.0 g, 42.7 mmol) in anhydrous THF (100 mL). -
Scavenger Addition: Add
-pinene (13.5 mL, 85.4 mmol, 2 equiv). -
Cyclization: Heat the mixture to 50°C. Add Triphosgene (4.2 g, 14.2 mmol, 0.33 equiv) dissolved in 20 mL THF dropwise over 30 minutes.
-
Note: The solution will turn clear as the insoluble amino acid converts to the soluble NCA.
-
-
Reaction: Stir at 50°C for 2-3 hours until the solution is completely clear.
-
Concentration: Remove two-thirds of the solvent under vacuum (do not heat above 30°C during evaporation to prevent decomposition).
-
Precipitation: Pour the concentrated THF solution into a vigorously stirred beaker of cold anhydrous hexane (300 mL) inside a glovebox or under inert atmosphere. The NCA will precipitate as a white solid.
-
Filtration: Filter the solid under inert gas.
Purification (The "Recrystallization Dance")
Crude NCA contains trace HCl salts and "isocyanate" impurities.
-
Dissolve the crude solid in a minimum amount of anhydrous THF inside a glovebox.
-
Add anhydrous hexane dropwise until the solution becomes slightly turbid.
-
Store at -20°C overnight.
-
Collect crystals. Repeat this process 3 times .
-
Validation: The final product should be white, crystalline needles.
-
Target Melting Point: 112–114°C (Sharp). Broad melting ranges indicate impurities.
-
Part 2: Polymerization Strategies
We contrast two initiation strategies. While primary amines are traditional, HMDS is recommended for precision applications.
Comparison of Initiators
| Feature | Primary Amine (e.g., n-Butylamine) | HMDS (Hexamethyldisilazane) |
| Mechanism | Nucleophilic Attack (Amine Mechanism) | TMS-Transfer (Carbamate Mechanism) |
| Rate | Slow (Days for Valine) | Fast (Hours) |
| Control (PDI) | Moderate (1.2 - 1.5) | Excellent (1.05 - 1.2) |
| Moisture Sensitivity | High | Very High |
| End Groups | Amino-terminated | TMS-protected (hydrolyzes to amine) |
Protocol: HMDS-Mediated ROP of D-Val-NCA
This method utilizes the formation of a trimethylsilyl carbamate end-group, which prevents the "activated monomer" side reaction that broadens molecular weight distribution.
Workflow:
-
Preparation: In a glovebox (
ppm), dissolve purified D-Val-NCA (500 mg) in anhydrous DMF.-
Concentration: 0.1 M to 0.5 M. Higher concentrations increase rate but may cause gelation.
-
-
Initiation: Add the calculated amount of HMDS stock solution.
-
Target
(Degree of Polymerization) = . -
Example: For a 50-mer, use 1/50th molar equivalent of HMDS.
-
-
Propagation: Stir at room temperature.
-
Monitoring: Monitor the disappearance of the NCA anhydride peak (~1790 cm⁻¹) via FTIR.
-
Time: D-Valine is bulky; reaction may take 24–48 hours (slower than Alanine).
-
-
Termination: Remove from glovebox and pour into excess diethyl ether containing 1% HCl. This precipitates the polymer and removes the TMS group.
-
Isolation: Centrifuge, wash with water/methanol to remove salts, and lyophilize.
Part 3: Visualization of Workflows
Synthesis & Mechanism Flowchart
Caption: Integrated workflow for D-Valine NCA synthesis (Fuchs-Farthing) and HMDS-mediated polymerization.
HMDS Initiation Mechanism
Caption: The "TMS-Carbamate" mechanism allows for living polymerization without proton transfer side-reactions.
Part 4: Characterization & Troubleshooting
Key Characterization Metrics
| Technique | Observation | Interpretation |
| FTIR (Monomer) | Doublet at 1790 & 1855 cm⁻¹ | Characteristic carbonyl stretch of pure NCA ring. |
| 1H NMR (DMSO-d6) | Peak broadening | Indicates polymer formation vs. sharp monomer peaks. |
| GPC (DMF + LiBr) | Single Gaussian peak | Narrow PDI (<1.2) confirms "living" nature.[3] |
| CD Spectroscopy | Ellipticity check | D-Valine should show opposite Cotton effects to L-Valine (e.g., positive peak where L-Val is negative). |
Troubleshooting Guide
Issue: Solution turns cloudy immediately upon adding initiator.
-
Cause: Moisture contamination. The NCA hydrolyzed to D-Valine (insoluble in THF/Dioxane).
-
Fix: Re-dry solvents over sodium/benzophenone. Ensure glovebox atmosphere is <0.5 ppm
.
Issue: Polymerization is extremely slow (>3 days).
-
Cause: D-Valine steric hindrance or impure monomer (HCl traces inhibit amine nucleophiles).
-
Fix: Use HMDS (faster kinetics). Ensure monomer was recrystallized 3x. Increase concentration to 0.5 M.
Issue: Broad PDI (>1.4).
-
Cause: "Activated Monomer" mechanism occurring alongside amine mechanism (often due to base impurities).
-
Fix: Switch to HMDS or Transition Metal (Cobalt) initiators. Lower the reaction temperature to 0°C (though this slows it further).
References
-
Lu, H., & Cheng, J. (2007).[4] Hexamethyldisilazane-Mediated Controlled Polymerization of
-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114–14115. Link -
Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science, 32(8-9), 858-875. Link
-
Daly, W. H., & Poche, D. (1988).
-Amino Acids Using Bis(trichloromethyl)carbonate.[1][2] Tetrahedron Letters, 29(46), 5859-5862. Link -
Kramer, J. R., & Deming, T. J. (2010).
-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides [mdpi.com]
- 4. Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Transition Metal-Mediated Living Polymerization of Valine NCA
This Application Note is designed for researchers in polymer chemistry and drug delivery. It details the controlled, living polymerization of L-Valine N-carboxyanhydride (Val-NCA) using transition metal catalysis. Unlike traditional amine-initiated methods, this protocol utilizes a zero-valent cobalt catalyst to achieve precise molecular weight control, narrow dispersity, and the ability to synthesize block copolymers, overcoming the inherent challenges of Valine’s strong
Introduction & Scientific Rationale
Poly(L-Valine) is a hydrophobic polypeptide with a high propensity for forming stable
-
Solubility: Growing chains often precipitate from solution before reaching the desired molecular weight.
-
Termination: In traditional amine-initiated polymerizations, the "normal amine mechanism" (NAM) competes with the "activated monomer mechanism" (AMM), leading to broad dispersities (
) and dead chain ends.
The Solution: Transition Metal Catalysis
By utilizing a low-valent metal complex, specifically Tetrakis(trimethylphosphine)cobalt(0) [Co(PMe
-
Predictable Molecular Weights: Linear correlation between monomer-to-initiator ([M]/[I]) ratio and chain length.
-
Narrow Dispersity: Typically
.[1][2] -
Block Copolymerization: The "living" chain end allows for the sequential addition of different NCA monomers (e.g., PEG-b-PolyVal).
Mechanistic Insight
The polymerization does not follow a simple nucleophilic attack. Instead, it involves an oxidative addition of the NCA anhydride bond to the metal center, followed by a ring contraction.
Mechanism Diagram
Figure 1: The "Amido-Amidate" mechanism. The active species is a five-membered metallacycle that prevents "back-biting" termination, enabling living polymerization.
Protocol: Synthesis & Purification of Val-NCA
Critical Note: The success of this polymerization depends entirely on the purity of the NCA monomer. Recrystallization is often insufficient. We utilize the Anhydrous Flash Column Chromatography method developed by Kramer and Deming.
Materials
-
L-Valine (high purity)
-
Triphosgene (Caution: Toxic)
-
Alpha-Pinene (HCl scavenger)
-
Ethyl Acetate / Hexanes (anhydrous)
-
Silica Gel (dried under vacuum)
Step-by-Step Workflow
-
Phosgenation (Fuchs-Farthing Method):
-
Suspend L-Valine (5.0 g) in dry THF (100 mL) in a Schlenk flask under
. -
Add
-pinene (1.2 equiv). -
Add Triphosgene (0.4 equiv) and heat to 50°C.
-
Stir until the solution becomes clear (approx. 2-4 hours), indicating consumption of the amino acid.
-
Safety: The exhaust must pass through a saturated NaOH trap to neutralize phosgene gas.
-
-
Rough Isolation:
-
Concentrate the solution under vacuum to remove bulk solvent and excess phosgene.
-
Precipitate the crude NCA by adding anhydrous hexanes. Filter inside a glovebox if possible, or under a strictly inert blanket.
-
-
Purification (The Deming Method):
-
Prepare Column: Inside a glovebox (or using Schlenk techniques), pack a glass column with dry silica gel using a mixture of anhydrous Ethyl Acetate/Hexanes (e.g., 50:50).
-
Load: Dissolve crude Val-NCA in a minimal amount of dry Ethyl Acetate and load onto the column.
-
Elute: Run the column with the anhydrous solvent mixture. Collect fractions.
-
Verify: Spot fractions on a TLC plate (visualize with ninhydrin after heating). Combine pure fractions.
-
Isolate: Evaporate solvent to yield white, crystalline Val-NCA. Store at -30°C in the glovebox.
-
Protocol: Polymerization of Val-NCA
Catalyst: Co(PMe3)4 (Must be synthesized or purchased and stored in a glovebox freezer).
Solvent: THF is standard, but for high molecular weight Poly(Val), DMF is often required to maintain solubility of the
Experimental Setup
-
Environment:
-filled Glovebox ( ppm, ppm). -
Vessels: 20 mL Scintillation vials with magnetic stir bars.
Procedure
-
Monomer Solution:
-
Weigh purified Val-NCA (100 mg, 0.70 mmol) into a vial.
-
Dissolve in anhydrous THF or DMF (2.0 mL). Concentration ~35 mg/mL.
-
-
Catalyst Solution:
-
Prepare a stock solution of Co(PMe3)4 in THF.
-
Calculate volume required for desired degree of polymerization (DP).
-
Example: For DP = 50, use
. -
Moles Catalyst =
.
-
-
Initiation:
-
Rapidly add the catalyst solution to the monomer solution.
-
Cap the vial tightly.
-
Observation: The solution should remain clear initially. As polymerization proceeds, it may become viscous or opalescent (if aggregating).
-
-
Monitoring:
-
Stir at room temperature.
-
Monitor conversion by FTIR.[1] Look for the disappearance of the characteristic anhydride carbonyl peaks at 1850 cm
and 1785 cm . -
Reaction time is typically 1–4 hours depending on DP.
-
-
Termination:
-
Once FTIR shows no monomer, remove from glovebox.
-
Pour reaction mixture into a 10-fold excess of acidic Methanol (containing 1M HCl).
-
The Cobalt catalyst is oxidized (turning solution pink/orange) and the polymer precipitates as a white solid.
-
-
Isolation:
-
Centrifuge the precipitate. Wash 3x with Methanol to remove residual metal and salts.
-
Dry under high vacuum.
-
Characterization & Data Analysis
Poly(Valine) presents unique challenges due to aggregation. Standard THF-GPC is useless here.
| Technique | Parameter | Critical Note |
| GPC / SEC | Molecular Weight ( | Must use HFIP (Hexafluoroisopropanol) with 0.1% Potassium Trifluoroacetate. Standard solvents (THF, DMF) will cause aggregation, leading to erroneous data. |
| 1H NMR | Structure, DP verification | Use TFA-d (Deuterated Trifluoroacetic Acid). The polymer is insoluble in CDCl |
| FTIR | Secondary Structure | Analyze solid film. Amide I peak at ~1630 cm |
Expected Results (Table)
| Target DP | Actual | Dispersity ( | Yield (%) |
| 20 | ~2,000 | 1.05 - 1.15 | >95% |
| 50 | ~5,000 | 1.08 - 1.18 | >90% |
| 100 | ~10,000 | 1.10 - 1.25 | >85% |
Troubleshooting Guide
-
Problem: Polymer precipitates immediately upon catalyst addition.
-
Cause: Concentration too high or solvent too non-polar.
-
Fix: Switch from THF to DMF. Reduce monomer concentration to 20 mg/mL.
-
-
Problem: Broad dispersity (
).-
Cause: Impure NCA (traces of acid/water) or slow initiation.
-
Fix: Re-run the flash column on the NCA. Ensure the glovebox atmosphere is strictly anhydrous.
-
-
Problem: "Dead" reaction (no polymer formed).
-
Cause: Catalyst oxidation. Co(PMe3)4 is extremely air-sensitive (orange = active; brown/green = oxidized).
-
Fix: Prepare fresh catalyst. Ensure all solvents are degassed and dried over alumina columns.
-
References
-
Deming, T. J. (1997).[3] "Facile synthesis of block copolypeptides of defined architecture." Nature, 390, 386–389.[3] Link
-
Kramer, J. R., & Deming, T. J. (2010).[3][4][5] "General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography." Biomacromolecules, 11(12), 3668–3672.[4] Link
-
Cheng, J., & Deming, T. J. (2012). "Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides." Peptide-Based Materials, 1-26. Link
-
Dimitrov, I., & Schlaad, H. (2003). "Synthesis of nearly monodisperse polystyrene-polypeptide block copolymers via polymerisation of N-carboxyanhydrides." Chemical Communications, (23), 2944-2945. Link
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. N-carboxyanhydride polymerization of glycopolypeptides that activate antigen presenting cells through Dectin-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
Troubleshooting & Optimization
Technical Guide: Preventing Dimerization & Degradation of Valine NCA
This Technical Support Guide is designed to address the stability challenges of Valine N-Carboxyanhydride (Val-NCA) . It focuses specifically on preventing dimerization (formation of diketopiperazines) and uncontrolled polymerization during storage.
Content Type: Technical Support / Troubleshooting Audience: Synthetic Chemists, Polymer Scientists, Drug Development Leads Version: 2.0 (Current)
Core Mechanism: Why Valine NCA Degrades
Before implementing storage protocols, it is critical to understand the causality of degradation. Valine NCA is a high-energy heterocycle. Its thermodynamic drive is to release ring strain and evolve CO₂, converting into stable products.
During storage, three distinct degradation pathways compete:
-
Hydrolysis (Moisture-driven): Water attacks the carbonyl, releasing CO₂ and reverting the NCA to free Valine amino acid.
-
Polymerization (Initiator-driven): Trace amines or alkoxides initiate Ring-Opening Polymerization (ROP), creating Poly(L-valine).
-
Dimerization (The "Hidden" Killer): This is the specific formation of Valine-Diketopiperazine (Val-DKP) . Unlike linear polymers, this cyclic dimer is a thermodynamic "dead end." It forms when a dipeptide intermediate cyclizes rather than propagating the chain.
Visualization: The Pathways of Destruction
The following diagram maps the kinetic competition between stable storage and degradation.
Figure 1: Kinetic competition between hydrolysis, polymerization, and the formation of the cyclic dimer (DKP).
Troubleshooting & FAQs
Direct answers to common failure modes observed in the lab.
Q1: My Val-NCA has turned from a white crystal to a sticky/gummy solid. Is it dimerized?
Diagnosis: This is likely oligomerization , not just dimerization.
-
Explanation: Pure DKP (dimer) is typically a crystalline solid with a high melting point. A sticky texture indicates low molecular weight oligomers formed due to trace moisture or heat.
-
Action: Perform an IR scan.
-
Intact NCA: Sharp doublets at ~1785 cm⁻¹ and ~1855 cm⁻¹ (C=O stretch).
-
Degraded: Broad amide bands appearing at 1650 cm⁻¹ (Amide I) and 1540 cm⁻¹ (Amide II).
-
-
Recovery: If the gummy layer is superficial, you may be able to recrystallize (see Protocol A). If >10% degraded, discard to prevent "poisoning" your polymerization reaction.
Q2: Why does DKP formation happen even under vacuum?
Diagnosis: The "Autocatalytic" Amine Effect.
-
Explanation: Dimerization is often catalyzed by the amino acid itself if hydrolysis occurs.
-
Trace water hydrolyzes 1 molecule of NCA → Valine (free amine).
-
This free amine attacks a second NCA molecule → Dipeptide.
-
The dipeptide end-bites to form the 6-membered DKP ring.
-
-
Prevention: Vacuum alone is insufficient if the sample was already exposed to moisture. You must store it under positive pressure of inert gas (Ar/N₂) to prevent slow ingress of moisture through seals.
Q3: Can I store Val-NCA in a freezer without a glovebox?
Diagnosis: High Risk.
-
Explanation: Standard freezers (-20°C) have high humidity. When you remove the cold bottle, condensation immediately forms on the glass and the NCA surface inside if not perfectly sealed.
-
Protocol:
-
Place the NCA vial inside a secondary container (e.g., a jar with Drierite/desiccant).
-
Tape-seal the secondary jar.
-
Critical: Upon removal, allow the entire assembly to reach room temperature (approx. 1-2 hours) before opening the secondary jar. This ensures condensation forms on the outer jar, not the NCA.
-
Proven Storage Protocols
Self-validating systems to ensure monomer integrity.
Table 1: Storage Conditions & Shelf-Life Impact
| Condition | Temperature | Atmosphere | Est. Shelf Life | Risk Factor |
| Gold Standard | -30°C | Argon (Glovebox) | > 12 Months | Negligible |
| Standard Lab | -20°C | N₂ (Schlenk sealed) | 3-6 Months | Low (Seal failure) |
| Desiccator | +4°C | Air/Desiccant | < 2 Weeks | High (Hydrolysis) |
| Benchtop | 25°C | Air | Hours/Days | Critical Failure |
Protocol A: Purification via Recrystallization (Rescue Protocol)
Use this if you suspect trace dimerization or chloride contamination.
Reagents: Anhydrous Ethyl Acetate (EtOAc), Anhydrous Hexanes (or n-Heptane). Equipment: Schlenk line or Glovebox.
-
Dissolution: In a glovebox/inert atmosphere, dissolve crude Val-NCA in the minimum amount of dry EtOAc at room temperature. Do not heat above 40°C.
-
Filtration: If cloudy (indicating polymer/DKP formation), filter through a 0.2 µm PTFE syringe filter.
-
Precipitation: Slowly layer (do not mix vigorously) 3 volumes of dry Hexanes over the EtOAc solution.
-
Crystallization: Place at -20°C overnight. Long needles of Val-NCA should form.
-
Isolation: Decant solvent, wash crystals with cold Hexanes, and dry under high vacuum (<0.1 mbar) for 4 hours to remove solvent traces.
-
Validation: Check Melting Point. Pure Val-NCA mp ≈ 114–116°C [1]. A lower mp indicates impurities.
Protocol B: The "Chloride Test" (Self-Validation)
Chloride ions (from synthesis) accelerate dimerization. Test your batch before storage.
-
Dissolve 50 mg Val-NCA in 1 mL dry THF.
-
Add 1 drop of AgNO₃ solution (dissolved in water/THF mix).
-
Result:
-
Clear: Chloride free (Safe for long-term storage).
-
White Precipitate (AgCl): Chloride present. Action: Recrystallize immediately using Protocol A, ensuring thorough washing with non-polar solvent.
-
References
-
Kramer, J. R., & Deming, T. J. (2010).[1] General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672.[1]
-
Isochem. (n.d.). α-Amino Acid N-Carboxy Anhydrides (NCA) Handling and Storage Guidelines. PMC Isochem Technical Documentation.
- Kricheldorf, H. R. (2006). α-Amino Acid-N-Carboxy Anhydrides and Related Heterocycles. Springer Science & Business Media. (Standard text on NCA chemistry).
-
BenchChem. (2025).[2][3] Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with N-Carboxyanhydrides.
Sources
Technical Support Center: Polypeptide Synthesis Core
Topic: Troubleshooting D-Valine NCA Instability (Yellowing)
Executive Summary
D-Valine N-carboxyanhydride (D-Val NCA) is a critical yet notoriously unstable heterocycle used in the Ring-Opening Polymerization (ROP) of protease-resistant polypeptides.[1][2] A shift in appearance from white/colorless crystals to yellow or brown indicates chemical degradation.[1] This guide details the mechanistic root causes of this color change, diagnostic protocols to assess monomer viability, and remediation strategies to recover high-purity material.
Module 1: Root Cause Analysis (The "Why")
The yellowing of D-Valine NCA is not merely a cosmetic defect; it is a "canary in the coal mine" signaling the presence of impurities that will terminate polymerization.
1. The Autocatalytic Degradation Loop
The primary culprit is moisture . NCA monomers are highly susceptible to hydrolysis.[1] Even trace water initiates a cascade known as the "Amine Mechanism," leading to oligomerization.
-
Step 1 (Hydrolysis): Water attacks the C-5 carbonyl of the NCA ring, forming an unstable carbamic acid.
-
Step 2 (Decarboxylation): The carbamic acid loses
to release the free amino acid (D-Valine). -
Step 3 (Nucleophilic Attack): The newly formed free amine is a potent nucleophile. It attacks a neighboring NCA molecule, initiating uncontrolled oligomerization.[1]
-
Step 4 (Chromophore Formation): As oligomers form, side reactions (such as hydantoin formation or oxidation of amine termini) generate conjugated byproducts that absorb blue light, appearing yellow to the eye [1].
2. Synthetic Impurities (Fuchs-Farthing Method)
If the NCA was synthesized via the Fuchs-Farthing method (using triphosgene/phosgene), the yellowing may stem from:
-
Residual HCl: Acid suppresses the amine mechanism but catalyzes other decomposition pathways.
-
Isocyanato-acid Chlorides: Incomplete ring closure results in these electrophilic impurities, which slowly react and darken over time [2].[1]
Mechanism Visualization
The following diagram illustrates the degradation pathway leading to yellowing.
Figure 1: The moisture-induced autocatalytic degradation pathway of D-Valine NCA.[1]
Module 2: Diagnostic Workflow
Before discarding a yellow batch, perform this triage to determine if it can be salvaged via recrystallization.
Visual & Chemical Inspection Table
| Indicator | Observation | Status | Action Required |
| Color | Snow White / Colorless | Pristine | Safe to use immediately.[1] |
| Color | Pale Straw / Off-White | Compromised | Recrystallization required. Do not use for high MW polymers.[1] |
| Color | Dark Yellow / Brown | Degraded | Discard. Recovery yield will be <10%.[1] |
| Texture | Free-flowing crystals | Dry | Good condition.[1] |
| Texture | Sticky / Clumping | Hydrolyzed | Significant hydrolysis (HCl/Water presence).[1] Discard. |
| Smell | Faint / None | Clean | Good condition.[1] |
| Smell | Acrid / Almond-like | Impure | Residual solvent or phosgene derivatives.[1] Recrystallize. |
Decision Tree
Figure 2: Diagnostic decision tree for assessing NCA viability.
Module 3: Remediation Protocol (Recrystallization)
If the NCA is pale yellow but soluble in THF, use this protocol to restore purity. This method relies on the solubility difference between the monomer (soluble in THF) and the impurities/oligomers (insoluble in Hexane).
Reagents:
Protocol:
-
Environment: Perform all steps in a glovebox (
orngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> atmosphere) or using strict Schlenk techniques. Humidity must be <10 ppm. -
Dissolution: Dissolve the crude yellow NCA in the minimum amount of dry THF at room temperature (approx. 1g NCA per 3-5 mL THF).[1]
-
Note: If the solution remains cloudy after 5 minutes, filter it through a 0.2
m PTFE syringe filter to remove insoluble oligomers [3].
-
-
Crystallization (Vapor Diffusion or Layering):
-
Method A (Layering): Carefully layer dry Hexane (3x volume of THF) on top of the THF solution. Do not mix. Let stand at -20°C.
-
Method B (Slow Addition): Add Hexane dropwise with stirring until a persistent cloudiness just appears.[1] Store at -20°C overnight.
-
-
Collection: Filter the resulting white crystals. Wash 2x with cold Hexane.
-
Drying: Dry under high vacuum for 2-4 hours.
Validation:
-
Melting Point: D-Val NCA should have a sharp melting point.[1] Broad ranges indicate impurities.[1]
-
FTIR: Look for distinct anhydride carbonyl peaks (~1785 and 1855
). A broad peak around 3300-3400ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> indicates hydrolysis (OH/NH) [4].
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use slightly yellow NCA for short peptides? A: Technically, yes, but with caveats. If you are targeting short oligomers (DP < 10), slightly degraded NCA might suffice.[1] However, for controlled ROP targeting high molecular weights, even 1% impurity can terminate the chain growth, leading to low conversion and high polydispersity (PDI).
Q: Why does D-Valine NCA seem less stable than Glycine or Alanine NCA? A: Steric hindrance.[1] The isopropyl side chain of Valine makes the ring structure more strained and the crystallization packing less efficient, potentially leaving it more vulnerable to moisture ingress compared to the compact Glycine NCA.
Q: How should I store D-Valine NCA to prevent yellowing? A:
-
Temperature: Store at -20°C or -80°C.
-
Atmosphere: Store under inert gas (Argon/Nitrogen).[1]
-
Container: Use glass vials with Teflon-lined caps, sealed with Parafilm. Ideally, store inside a secondary container with desiccant (e.g.,
or Drierite) [5].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
References
-
Kricheldorf, H. R. (2006).[1] Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides.[1][3] Angewandte Chemie International Edition, 45(35), 5752–5784.[1] Link[1]
-
Pascual, A., et al. (2010).[1] General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3669–3672.[1] Link[1]
-
Hadjichristidis, N., et al. (2009).[1] Synthesis of Block Copolypeptides via Ring-Opening Polymerization of N-Carboxyanhydrides.[1][3] Chemical Reviews, 109(11), 5528–5578.[1] Link[1]
-
Isochem. (2022).[1] α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. PMC Isochem Technical Notes. Link
-
BenchChem. (2025).[1] Technical Support Center: Polypeptide Synthesis via Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs). Link[1]
Sources
- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 2. Rapid and Mild Synthesis of Amino Acid N-Carboxy Anhydrides Using Basic-to-Acidic Flash Switching in a Micro-flow Reactor | Laboratory for Chemistry and Life Science, Institute of Integrated Research | Institute of Science Tokyo [res.titech.ac.jp]
- 3. researchgate.net [researchgate.net]
I. Mechanistic Overview: The Causality of NCA Degradation
Welcome to the Technical Support Center for Polypeptide Synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical nuances of handling, storing, and troubleshooting D-Valine N-carboxyanhydride (NCA) .
Because NCAs are highly electrophilic and notoriously sensitive to environmental factors, maintaining their structural integrity is the foundational step for successful ring-opening polymerization (ROP)[1]. This guide synthesizes field-proven protocols, mechanistic causality, and quantitative metrics to ensure your D-Valine NCA remains stable at -20°C.
To effectively troubleshoot D-Valine NCA, one must first understand why it degrades. D-Valine NCA is a cyclic anhydride that is thermodynamically driven to undergo ring-opening.
When exposed to trace moisture, the anhydride ring hydrolyzes, releasing free D-Valine and carbon dioxide (CO₂). The newly liberated primary amine on the D-Valine molecule acts as a potent nucleophile. Because primary amines are the dominant initiators for NCA polymerization, this single hydrolysis event triggers a cascading chain reaction via the Normal Amine Mechanism (NAM) or Activated Monomer Mechanism (AMM)[1][2]. This results in premature, uncontrolled polymerization into insoluble poly(D-valine) oligomers during storage[3].
Storing the monomer at -20°C under an inert atmosphere suppresses both the kinetic energy required for spontaneous thermal degradation and the moisture ingress that initiates the NAM cascade[4][5].
Moisture-Induced Degradation Pathway
Fig 1: Cascade mechanism of moisture-induced D-Valine NCA degradation.
II. Quantitative Stability Data
The following table summarizes the expected shelf life and degradation pathways of aliphatic NCAs (like D-Valine NCA) under various storage conditions.
Table 1: Storage Stability Profile of D-Valine NCA
| Storage Temperature | Atmosphere Condition | Estimated Shelf Life | Primary Degradation Pathway |
| 25°C (Ambient) | Open Air (Ambient RH) | < 24 hours | Rapid hydrolysis & uncontrolled polymerization |
| 4°C | Desiccated | 1 - 2 weeks | Slow spontaneous polymerization |
| -20°C | Inert (N₂ / Ar) | 3 - 6 months | Stable; minimal thermal degradation[4][5] |
| -80°C | Inert (N₂ / Ar) | > 12 months | Highly stable; kinetic freezing of side reactions |
III. Troubleshooting Guide: Diagnostics & Resolutions
Issue 1: Insoluble white precipitate observed when dissolving D-Valine NCA in anhydrous DMF or THF.
-
Root Cause: The NCA has undergone premature polymerization during storage. The white precipitate is poly(D-valine), which is highly insoluble in standard organic solvents due to strong intermolecular β-sheet hydrogen bonding[3]. This occurs if the vial was opened while cold (causing condensation) or if the inert seal was compromised.
-
Resolution: Do not use the turbid solution; the monomer concentration is now unknown, and the oligomers will ruin your target dispersity (Đ). Discard the batch or attempt to salvage the remaining intact monomer via recrystallization (THF/hexane at -20°C) inside a glovebox[6][7].
Issue 2: Slower than expected polymerization kinetics or incomplete monomer conversion.
-
Root Cause: Partial degradation of the NCA has generated acidic byproducts (if synthesized via phosgene routes and improperly purified) or CO₂ buildup. Acidic impurities protonate the propagating primary amine chain-ends, shifting the equilibrium and effectively quenching the Normal Amine Mechanism (NAM)[8].
-
Resolution: Validate monomer purity using ¹H NMR (look for the disappearance of the characteristic NCA ring proton). Ensure your initiator-to-monomer ratio accounts for strictly pure monomer. If acidic impurities are suspected, the NCA must be re-purified.
Issue 3: Pressure buildup or "popping" sound when opening the storage vial.
-
Root Cause: Moisture ingress has caused hydrolysis, releasing CO₂ gas inside the sealed vial.
-
Resolution: The batch is compromised. Vent carefully in a fume hood. Assess purity via FTIR (check for the loss of the characteristic anhydride doublet at ~1850 and 1780 cm⁻¹) before proceeding[9].
IV. Frequently Asked Questions (FAQs)
Q: Can I store D-Valine NCA at -20°C in a standard laboratory freezer? A: Yes, but only if secondary and tertiary containment protocols are followed. Frost-free freezers cycle temperatures to prevent ice buildup, which can cause micro-thawing. Store the NCA vials inside a vacuum-sealed, moisture-proof bag containing indicating desiccant (e.g., Drierite), and place that bag inside a desiccator box within the -20°C freezer[4].
Q: I need to use the NCA daily. Should I return the bulk bottle to the -20°C freezer after each use? A: No. Repeated freeze-thaw cycles and frequent opening drastically increase the risk of condensation and moisture ingress. You must aliquot the bulk batch into single-use vials immediately upon receipt or post-synthesis.
Q: How long must I wait before opening a -20°C vial? A: You must allow the vial to thermally equilibrate to room temperature (typically 30–60 minutes depending on vial size) before breaking the Parafilm seal or opening the moisture-proof bag. Opening a cold vial instantly condenses atmospheric moisture directly onto the highly reactive monomer.
V. Self-Validating Experimental Protocol: Aliquoting & Storage
To ensure absolute trustworthiness in your workflow, implement this self-validating protocol. It is designed to prevent the causality of degradation outlined in Section I.
Step-by-Step Methodology: Inert Aliquoting of D-Valine NCA
-
Glovebox Preparation: Purge an inert-atmosphere glovebox with high-purity Argon or Nitrogen. Validate that O₂ and H₂O levels are strictly < 1 ppm.
-
Thermal Equilibration: Transfer the sealed bulk D-Valine NCA container from the -20°C freezer into the glovebox antechamber. Allow it to sit under vacuum in the antechamber for 45 minutes to reach ambient temperature before bringing it into the main chamber.
-
Material Transfer: Weigh the D-Valine NCA into pre-dried (oven-baked at 120°C for 12h), amber glass vials. Amber glass is preferred to prevent any potential photo-induced radical side reactions.
-
Sealing: Seal each vial with a PTFE-lined screw cap. Self-Validation Check: Ensure the PTFE side faces the chemical; standard rubber septa will degrade and leach plasticizers.
-
Primary Containment: Wrap the cap junction tightly with Parafilm.
-
Secondary Containment: Place the aliquoted vials into a moisture-proof aluminum/mylar bag containing a pouch of indicating silica gel. Heat-seal the bag.
-
Cold Storage: Immediately transfer the sealed bags to a -20°C freezer. Maintain a temperature log to ensure the freezer does not undergo auto-defrost cycles above -5°C.
VI. References
-
Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions National Institutes of Health (PMC)[Link]
-
Single-Center Trifunctional Organocatalyst Enables Fast and Controlled Polymerization on N-Carboxyanhydride ACS Central Science[Link]
-
Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids Chinese Chemical Society (CCS Chemistry)[Link]
-
Structural Control of Synthetic Polypeptides in Biomaterials at Multiple Dimensional Scales EPub Bayreuth[Link]
-
N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes Journal of the American Chemical Society[Link]
-
A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene Google Patents (WO2009027998A2)
-
Multi-responsive polypeptide hydrogels derived from N–carboxyanhydride terpolymerizations National Institutes of Health (PMC)[Link]
Sources
- 1. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 4. NCA - UNCA | PMC Isochem [pmcisochem.fr]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 7. Multi-responsive polypeptide hydrogels derived from N–carboxyanhydride terpolymerizations for delivery of nonsteroidal anti-inflammatory drugs (NSAIDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Celite Filtration for Valine NCA Purification
Topic: Optimization and Troubleshooting of Celite Filtration for Valine N-Carboxyanhydride (NCA) Audience: Synthetic Chemists, Polymer Scientists, and Process Development Engineers Last Updated: March 2, 2026
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
Valine N-carboxyanhydride (Val-NCA) is a critical monomer for the synthesis of poly(L-valine) and related polypeptide block copolymers. The purity of Val-NCA is the single most significant determinant of polymerization kinetics and molecular weight distribution. Common impurities—specifically unreacted valine zwitterions, amine hydrochloride salts, and trace moisture—act as chain terminators or uncontrolled initiators.
Why Celite? While recrystallization is the gold standard for final polishing, Celite (diatomaceous earth) filtration is the industry-standard intermediate step. It mechanically sequesters insoluble amine salts and unreacted amino acids from the organic phase (typically THF or Ethyl Acetate) without exposing the moisture-sensitive NCA to atmospheric humidity.
Visual Workflow: The Anhydrous Filtration Loop
The following diagram illustrates the critical path for purifying Val-NCA using Celite under inert conditions.
Figure 1: Critical path for the removal of insoluble impurities from Valine NCA synthesis mixtures using anhydrous Celite filtration.
Core Protocol: The Anhydrous Celite Method
Scientific Rationale: Valine NCA is prone to hydrolysis and ring-opening polymerization initiated by nucleophiles (water/amines). Therefore, standard laboratory filtration is insufficient. This protocol integrates Celite filtration into a Schlenk line workflow.[1][2]
Phase A: Preparation of Anhydrous Celite
-
Objective: Remove physisorbed water from the diatomaceous earth structure.
-
Protocol:
-
Place Celite 545 (coarse grade) in a crystallizing dish.
-
Bake at 150°C for minimum 3 hours (overnight is preferred).
-
Transfer hot Celite to a Schlenk flask or desiccator and evacuate immediately while cooling. Store under Argon/Nitrogen.
-
Phase B: The Filtration Setup
-
Solvent System: Dry Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). Note: Val-NCA is highly soluble in these, while unreacted Valine and HCl salts are not.
-
Apparatus: Schlenk frit (G3 or G4 porosity) or a pressure filter funnel.
-
Bedding:
-
Under inert gas flow, load the frit with a 1–2 cm layer of dried Celite.
-
Wet the bed with dry solvent to pack it down; discard the washings if possible or recycle into the crude flask if yield is critical.
-
Phase C: Execution
-
Dissolution: Redissolve the crude reaction residue in the minimum amount of dry EtOAc/THF required to fully solubilize the NCA.
-
Transfer: Cannula-transfer or pour (under counter-flow of Argon) the mixture onto the Celite bed.
-
Filtration: Apply slight positive pressure (inert gas) or weak vacuum. Do not pull strong vacuum as rapid solvent evaporation can clog the frit with precipitating product.
-
Wash: Rinse the filter cake with 2 x volumes of fresh dry solvent to recover trapped NCA.
Troubleshooting Center (Q&A)
This section addresses specific failure modes reported by users in the field.
Issue 1: "My filtrate is cloudy after passing through Celite."
Diagnosis:
-
Moisture Contamination: The cloudiness is likely hydrolyzed NCA (polypeptide) which is insoluble in EtOAc.
-
Fine Particulates: The Celite grade was too coarse, allowing fine amine salts to pass.
Corrective Action:
-
Immediate: Refilter through a tighter frit (G4) or a fresh, thicker pad of Celite.
-
Prevention: Ensure Celite was baked at >140°C. "Air-dried" Celite contains enough moisture to decompose the NCA.
Issue 2: "The filtration is extremely slow or has stopped completely."
Diagnosis:
-
Pore Blinding: Unreacted amino acid (gelatinous zwitterions) has formed an impermeable skin on top of the Celite.
-
Product Crystallization: Evaporation of solvent during vacuum filtration caused the NCA to crash out inside the filter bed.
Corrective Action:
-
The "Scratch" Technique: Gently disturb the top 1mm of the Celite surface with a glass rod (under inert flow) to break the skin.
-
Solvent Flush: Add more dry solvent to redissolve any NCA that precipitated due to concentration effects.
Issue 3: "I lost significant yield (20-30%) after filtration."
Diagnosis:
-
Adsorption: Valine NCA has affinity for the high surface area of diatomaceous earth.[3]
-
Dead Volume: Product solution remains held within the porous cake.
Corrective Action:
-
Displacement Wash: You must wash the filter cake with pure solvent equal to at least 1.5x the bed volume .
-
Check Solubility: Ensure you didn't use a solvent mixture (e.g., Hexane/EtOAc) where the NCA is only partially soluble. Use pure EtOAc or THF for filtration, then add Hexane for crystallization after filtration.
Issue 4: "The NCA polymerized (turned into a white solid) inside the filter."
Diagnosis:
-
Base Contamination: Celite is naturally slightly basic (pH ~8-9 in water). Basic sites can initiate NCA polymerization.
-
Water: As mentioned, wet Celite initiates polymerization.
Corrective Action:
-
Acid Wash (Advanced): For extremely sensitive NCAs, pre-wash the Celite with dilute HCl, then water, then methanol, then bake dry. This neutralizes surface basicity.
-
Switch Media: If Celite continues to cause issues, switch to dried silica gel (which is slightly acidic) as the filter aid.
Comparative Data: Filter Aid Selection
| Feature | Celite 545 | Silica Gel (Flash Grade) | Sintered Glass (No Aid) |
| Primary Use | General removal of salts/solids | Removal of polar impurities & solids | Large particles only |
| Flow Rate | High | Low | Medium |
| Surface pH | Slightly Basic (~8.5-9.0) | Slightly Acidic (~6.0-7.0) | Neutral |
| Risk to NCA | Polymerization if wet/basic | Acid hydrolysis if wet | Clogging |
| Recommendation | Standard Choice (Must be dried) | Alternative (If polymerization occurs) | Not Recommended (Clogs easily) |
References
-
Kramer, J. R., & Deming, T. J. (2010).[4] General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668-3672.[4] Link
- Context: Establishes the baseline for NCA purification and the importance of removing impurities for controlled polymeriz
-
Semple, J. E., Sullivan, B., & Sill, K. N. (2016). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Synthetic Communications, 47(1). Link
- Context: Specifically details the "Celite filtration" protocol as a scalable alternative to crystallization for >100g batches, highlighting the removal of low-molecular-weight byproducts.
-
Inoue, Y., et al. (2021). A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides.[5] Nature Communications, 12, 5810. Link
- Context: Discusses the extreme moisture sensitivity of NCAs and the chemical consequences (polymerization)
-
ErtelAlsop. (n.d.). Celite® Brand Diatomite Filter Aids for maximum clarity. Technical Data Sheet. Link
- Context: Provides physical properties of Celite, including pH and particle retention, validating the "basicity" troubleshooting point.
Sources
- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 2. rsc.org [rsc.org]
- 3. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 4. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analytical Guide: ¹H NMR Profiling of (R)-4-Isopropyloxazolidine-2,5-dione
Executive Summary
(R)-4-Isopropyloxazolidine-2,5-dione, commonly known as D-Valine N-carboxyanhydride (D-Valine NCA), is a critical building block for the synthesis of well-defined synthetic polypeptides via ring-opening polymerization (ROP). Because NCAs are highly reactive and moisture-sensitive, traditional purity analysis via HPLC often leads to on-column degradation, yielding false-positive impurity profiles. Consequently, high-resolution ¹H NMR spectroscopy remains the gold standard for structural validation and purity assessment.
This guide objectively compares the ¹H NMR performance of D-Valine NCA against its precursor (D-Valine) and structural analogs, while evaluating the critical impact of solvent selection on analytical integrity.
Structural Validation: D-Valine NCA vs. D-Valine Precursor
The synthesis of D-Valine NCA involves the phosgenation of D-Valine, which cyclizes the amino acid into an oxazolidine-2,5-dione ring[1]. This transformation fundamentally alters the electronic environment of the molecule, providing clear causal markers in the ¹H NMR spectrum.
-
Causality of the α-Proton Shift: In the zwitterionic free amino acid (D-Valine), the α-CH resonates at approximately 3.60 ppm. Upon cyclization, the α-CH is sandwiched between a cyclic carbamate and an anhydride carbonyl. The intense electron-withdrawing nature of this ring system severely deshields the α-proton, shifting it downfield to 4.22 ppm [2].
-
Causality of the NH Resonance: The free amino acid lacks a distinct NH peak in standard protic solvents due to rapid deuterium exchange. In the NCA form (analyzed in aprotic CDCl₃), the secondary amine of the ring appears as a broad singlet. Its exact chemical shift is highly concentration- and moisture-dependent, typically ranging from 5.98 ppm to 6.85 ppm [1][2].
Table 1: ¹H NMR Shift Comparison (400 MHz)
| Proton Environment | D-Valine (in D₂O) | D-Valine NCA (in CDCl₃) | Shift Difference (Δδ) | Multiplicity in NCA |
| NH / NH₃⁺ | Exchanged | 5.98 – 6.85 ppm | N/A | Broad singlet |
| α-CH | ~3.60 ppm | 4.22 ppm | +0.62 ppm | Doublet of doublets (J = 4.2, 1.0 Hz) |
| β-CH | ~2.26 ppm | 2.25 ppm | -0.01 ppm | Heptet of doublets (J = 6.9, 4.2 Hz) |
| γ-CH₃ | ~1.05 ppm | 1.08 ppm | +0.03 ppm | Doublet (J = 6.9 Hz) |
| γ'-CH₃ | ~0.98 ppm | 1.03 ppm | +0.05 ppm | Doublet (J = 6.9 Hz) |
Differentiating Aliphatic NCAs: D-Valine NCA vs. L-Leucine NCA
When working with libraries of aliphatic NCAs, distinguishing between structurally similar compounds like Valine NCA and Leucine NCA is critical. While both feature branched aliphatic side chains, their spin-spin coupling networks differ significantly.
-
The β-Position Causality: D-Valine NCA possesses an isopropyl group directly attached to the α-carbon, meaning the β-position is a methine (CH) . This proton couples with the α-CH and the six methyl protons, creating a complex multiplet at 2.25 ppm[1]. Conversely, Leucine NCA features an isobutyl group, placing a methylene (CH₂) at the β-position, which resonates much further upfield at ~1.80 ppm.
Table 2: Distinguishing Features (400 MHz, CDCl₃)
| Feature | D-Valine NCA | L-Leucine NCA | Analytical Significance |
| β-Protons | 2.25 ppm (1H, methine) | 1.80 ppm (2H, methylene) | Primary differentiator for side-chain branching. |
| Terminal Methyls | 1.08, 1.03 ppm (γ-CH₃) | ~0.95 ppm (δ-CH₃) | Leucine methyls are further shielded by the extra carbon. |
Solvent Selection & Stability: CDCl₃ vs. DMSO-d₆
The choice of deuterated solvent is the most common point of failure in NCA characterization.
The Causality of DMSO-Induced Degradation: While DMSO-d₆ is an excellent solvent for many polar organic molecules, it is highly hygroscopic and acts as a strong hydrogen-bond acceptor. If trace water (even <50 ppm) is present in the DMSO, it rapidly attacks the highly electrophilic C5 carbonyl of the NCA ring. This hydrolysis yields a carbamic acid intermediate that spontaneously decarboxylates, generating a free primary amine (free D-Valine). This newly formed amine acts as a potent nucleophile, attacking intact NCA molecules and initiating uncontrolled Ring-Opening Polymerization (ROP) directly inside the NMR tube[3].
By contrast, anhydrous CDCl₃ lacks hydrogen-bond accepting capabilities and is easily dried, preserving the structural integrity of the NCA during acquisition[2].
Logical relationship of Valine NCA moisture-induced ring-opening polymerization in DMSO-d6.
Experimental Protocol: Self-Validating ¹H NMR Workflow
To ensure analytical trustworthiness, the following protocol must be executed using a self-validating methodology that actively checks for degradation.
Step-by-Step Methodology
-
Solvent Preparation: Use only ampouled, anhydrous CDCl₃ (99.8% D, <0.01% H₂O). Add a small piece of clean silver foil to the solvent storage vial to scavenge any trace DCl/HCl, which can catalyze NCA decomposition.
-
Sample Preparation (Glovebox): Inside an argon-filled glovebox (< 1 ppm H₂O/O₂), dissolve 15–20 mg of D-Valine NCA in 0.6 mL of the prepared CDCl₃.
-
Tube Sealing: Transfer the solution to a high-quality, dry NMR tube. Seal with a PTFE cap and wrap tightly with Parafilm before removing from the glovebox.
-
Acquisition: Acquire the spectrum immediately at 298 K (16 scans, 10-second relaxation delay to ensure accurate integration).
Step-by-step self-validating workflow for anhydrous 1H NMR acquisition of sensitive NCAs.
The Self-Validation Checkpoint
Do not simply accept the presence of peaks as proof of purity. You must validate the system internally:
-
Action: Set the integration of the γ-CH₃ doublet at 1.08 ppm to exactly 3.00 .
-
Validation: The α-CH resonance at 4.22 ppm must integrate to 1.00 ± 0.02 .
-
Failure State: If the α-CH integrates to >1.05, or if you observe broad, unresolved baseline humps between 4.0–4.5 ppm, the sample has undergone partial polymerization. The batch must be rejected or recrystallized.
References
-
Sugimoto, T., Kuwahara, T., Liang, F., Wang, H., & Tsuda, A. "Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform." ACS Omega, 2022 Oct 19;7(43):39250-39257.[Link][2]
-
Lu, H., & Tian, Z. "PROCESS FOR PREPARING CARBOXYL CYCLIC ACID ANHYDRIDE." European Patent Office, EP 4265600 A1, 2023 Oct 25.[Link][1]
-
Laconde, G., et al. "Synthesis of α-Amino Acid N-Carboxyanhydrides." Organic Letters, 2021.[Link][3]
Sources
FTIR Anhydride Carbonyl Peaks as Purity and Polymerization Metrics for D-Valine NCA: A Comprehensive Comparison Guide
Executive Summary
N-carboxyanhydrides (NCAs) are the critical monomeric building blocks for the synthesis of well-defined polypeptides via Ring-Opening Polymerization (ROP). Among these, D-Valine NCA is highly sought after for synthesizing chiral poly(D-valine) segments in advanced drug delivery vehicles, zwitterionic coatings, and bioinspired nanomaterials.
However, the extreme moisture sensitivity and thermodynamic instability of NCAs make their synthesis and purification notoriously difficult. As a Senior Application Scientist, I rely on Fourier-Transform Infrared (FTIR) spectroscopy as the definitive, self-validating diagnostic tool for NCA quality control. This guide objectively compares high-purity D-Valine NCA against conventional synthesis grades, detailing how the distinct anhydride carbonyl peaks at ~1850 cm⁻¹ and ~1780 cm⁻¹ serve as absolute metrics for monomer purity, structural integrity, and polymerization kinetics [1].
Mechanistic Grounding: The FTIR Signature of D-Valine NCA
To understand why FTIR is the gold standard for NCA characterization, we must examine the causality behind the spectral data. The NCA ring is a five-membered cyclic anhydride containing two adjacent carbonyl (C=O) groups.
-
The Anhydride Doublet (~1850 & ~1780 cm⁻¹): The mechanical coupling of the two C=O oscillators in the rigid five-membered ring leads to Fermi resonance and vibrational splitting. The higher frequency band (typically 1850–1860 cm⁻¹) corresponds to the asymmetric stretch , while the lower frequency band (1780–1790 cm⁻¹) corresponds to the symmetric stretch [2]. The sharpness and relative intensity of these peaks directly correlate with the crystalline purity of the monomer.
-
The Isocyanate Impurity (~2250 cm⁻¹): During synthesis (especially if excess base or thermal stress is applied), the NCA nitrogen can be deprotonated, leading to premature ring-opening and the formation of an isocyanate intermediate. This terminates growing polymer chains during ROP and is visible as a sharp stretch at ~2250 cm⁻¹.
-
The Premature Polymer Impurity (~1650 cm⁻¹): If the NCA is exposed to trace moisture, water acts as a nucleophile, initiating spontaneous ROP. This converts the NCA into oligomeric poly(D-valine), which exhibits a strong Amide I band at ~1650 cm⁻¹ and an Amide II band at ~1550 cm⁻¹ [3].
Logical mapping of FTIR peaks to D-Valine NCA structural components and common impurities.
Comparative Analysis: High-Purity vs. Conventional Grades
The synthesis route dictates the impurity profile. The modern Triphosgene Route (Fuchs-Farthing method), followed by rigorous recrystallization in anhydrous THF/Hexane, yields a High-Purity D-Valine NCA. In contrast, older phosgene-based methods without stringent purification often leave trace HCl and isocyanates, which devastate ROP predictability.
Table 1: Quantitative FTIR and Purity Metrics Comparison
| Metric / Feature | High-Purity D-Valine NCA (Triphosgene Route) | Standard Grade D-Valine NCA (Phosgene Route) | L-Valine NCA (Chiral Alternative) |
| Purity (NMR/Titration) | >99.5% | ~95–98% | >99.0% |
| Anhydride Peaks (1850/1780 cm⁻¹) | Sharp, distinct, high intensity | Broadened, lower relative intensity | Sharp, identical to D-Valine NCA |
| Isocyanate Peak (~2250 cm⁻¹) | Absent | Trace to Moderate | Absent |
| Amide I Peak (~1650 cm⁻¹) | Absent | Trace (indicates premature ROP) | Absent |
| Chloride Content | <0.05% | >0.5% (inhibits amine initiators) | <0.1% |
| ROP Kinetics ( | Fast, predictable (<2 hrs) | Slow, unpredictable (chain termination) | Fast, predictable |
| Optical Rotation | Negative (D-isomer) | Negative (D-isomer) | Positive (L-isomer) |
Causality Insight: Why does standard grade NCA exhibit slower ROP kinetics? The trace chloride impurities (HCl salts) protonate the primary amine initiators used in ROP. A protonated amine (ammonium) is no longer nucleophilic, effectively quenching the polymerization and leading to broad molecular weight distributions (high dispersity,
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as self-validating systems. The FTIR not only confirms the starting material's purity but acts as the kinetic tracker for the reaction.
Protocol 1: FTIR QC Characterization of D-Valine NCA Monomer
Note: This protocol validates the absence of moisture-induced degradation.
-
Sample Preparation (Glovebox): Transfer the D-Valine NCA vial into an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm). Causality: Atmospheric moisture will instantly hydrolyze the NCA ring, creating a false-positive 1650 cm⁻¹ peak.
-
ATR-FTIR Background Collection: Clean the diamond ATR crystal with anhydrous dichloromethane (DCM) and collect a background spectrum (64 scans, 4 cm⁻¹ resolution).
-
Spectral Acquisition: Place ~5 mg of the crystalline D-Valine NCA onto the ATR crystal. Apply the pressure anvil to ensure uniform contact. Collect the spectrum.
-
Self-Validating QC Check:
-
Verify the presence of sharp doublets at 1850 cm⁻¹ and 1780 cm⁻¹.
-
Integrate the region around 2250 cm⁻¹ and 1650 cm⁻¹. The ratio of the Area(1850) to Area(2250) must be > 100:1 to pass QC for controlled ROP.
-
Protocol 2: In Situ FTIR Monitoring of Ring-Opening Polymerization (ROP)
Note: This protocol tracks the conversion of the cyclic anhydride into the linear polypeptide.
-
Monomer Dissolution: In a Schlenk flask under nitrogen, dissolve 100 mg of High-Purity D-Valine NCA in 2.0 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Baseline Acquisition: Extract a 50 µL aliquot using a dry Hamilton syringe, inject it into a sealed liquid FTIR cell, and record the
spectrum. The 1850/1780 cm⁻¹ peaks will be at maximum absorbance. -
Initiator Addition: Add a calculated volume of primary amine initiator (e.g., hexylamine) to achieve the desired Degree of Polymerization (DP). Stir at 25°C.
-
Kinetic Tracking: Take FTIR readings every 15 minutes.
-
Causality: As the amine attacks the C5 carbonyl of the NCA ring, CO₂ is released, and the ring opens to form an amide bond. You will observe the exponential decay of the 1850/1780 cm⁻¹ peaks and the concurrent, proportional growth of the 1650 cm⁻¹ (Amide I) peak [2].
-
-
Endpoint Determination: The reaction is complete when the first derivative of the 1850 cm⁻¹ peak absorbance reaches zero (baseline plateau).
Workflow of D-Valine NCA synthesis, FTIR QC, and Ring-Opening Polymerization.
References
-
Ma, X., Fu, X., & Sun, J. (2022). Preparation of a Novel Type of Zwitterionic Polymer and the Antifouling PDMS Coating. Biomimetics, 7(2), 50.[Link]
-
Ucak, Ö., Hause, G., & Binder, W. H. (2022). Polypeptide-PEG Conjugates via Ring Opening Polymerization of L-Alanine N-Carboxyanhydride. Macromolecular Chemistry and Physics, 224(3), 2200344.[Link]
-
Doriti, A. (2018). Sustainable bio-based poly-N-glycines and polyesters. Max Planck Institute of Colloids and Interfaces / Universität Potsdam. [Link]
Publish Comparison Guide: Enantiomeric Purity of D-Valine NCA
This guide outlines the technical workflow for determining the enantiomeric purity of D-Valine N-Carboxyanhydride (NCA) . It compares the industry-standard Direct Chiral Stationary Phase (CSP) HPLC against derivatization-based methods (Marfey’s Reagent) and legacy techniques (Polarimetry).
Executive Summary
In peptide therapeutics and drug development, the enantiomeric purity of the starting material, D-Valine NCA , is critical. Even trace levels (0.1%) of the L-enantiomer can lead to diastereomeric impurities in the final drug substance, which are often inseparable by standard purification.
This guide evaluates the Direct Chiral HPLC (Crown Ether CSP) method as the superior analytical standard, comparing it against Marfey’s Derivatization and Polarimetry . While Marfey’s reagent offers high sensitivity on standard equipment, Direct Chiral HPLC provides the highest throughput and reproducibility by eliminating wet-chemistry variables.
The Challenge: D-Valine NCA Instability
D-Valine NCA is a reactive intermediate.[1] It cannot be analyzed directly in aqueous mobile phases because it rapidly hydrolyzes. Therefore, all robust analytical protocols require a controlled conversion step before measurement.
-
The Trap: Direct injection of NCA into standard HPLC systems leads to uncontrolled hydrolysis and peak broadening.
-
The Solution: Controlled acid hydrolysis to the free amino acid (
) prior to analysis, followed by enantiomeric separation.
Comparative Analysis of Methods
Primary Method (Recommended): Direct Chiral HPLC (Crown Ether)
This method utilizes a chiral stationary phase (specifically Crown Ether type, e.g., Crownpak CR-I(+)) that selectively complexes with the free ammonium group of D-Valine.
-
Mechanism: Host-guest complexation between the crown ether selector and the ammonium ion of the amino acid.
-
Pros: No derivatization required; high precision; separates free amino acids directly.
-
Cons: Specialized column required; mobile phase usually requires perchloric acid (corrosive).
Alternative A: Marfey’s Derivatization (FDAA)
Reaction of the hydrolyzed sample with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).[2]
-
Mechanism: Converts enantiomers (D/L-Valine) into diastereomers (L-D and L-L adducts) which have different physical properties and can be separated on a standard achiral C18 column.
-
Pros: Uses standard C18 columns; extremely high sensitivity (UV 340 nm); separates complex mixtures.
-
Cons: Labor-intensive (1.5h prep); kinetic resolution risks (reaction time must be controlled).
Alternative B: Polarimetry (Specific Rotation)
Measurement of optical rotation
-
Mechanism: Interaction of chiral molecules with polarized light.
-
Pros: Fast, cheap, non-destructive.
-
Cons: Not specific (cannot distinguish chemical impurities from chiral impurities); low sensitivity (requires >1% impurity to detect); useless for trace analysis (<0.5%).
Performance Data Comparison
| Feature | Direct Chiral HPLC (Crown Ether) | Marfey's Derivatization (C18) | Polarimetry |
| Analyte Form | Free Amino Acid (Hydrolyzed) | Diastereomeric Amide | Free Amino Acid |
| LOD (Limit of Detection) | < 0.05% | < 0.01% | ~ 1.0% |
| Sample Prep Time | 15 mins (Hydrolysis only) | 90 mins (Hydrolysis + Deriv.) | 5 mins |
| Run Time | 15–20 mins | 45–60 mins | 2 mins |
| Precision (RSD) | < 0.5% | < 1.5% | > 5.0% |
| Risk Factor | Column fouling (if not filtered) | Incomplete reaction/Racemization | Chemical impurities skewing data |
| Cost Per Sample | Low (after column purchase) | High (Reagent + Labor) | Low |
Experimental Protocols
Step 1: Sample Preparation (Universal)
Since the NCA is reactive, it must be hydrolyzed to D-Valine without inducing racemization.
-
Weighing: Weigh 10.0 mg of D-Valine NCA into a 4 mL vial.
-
Hydrolysis: Add 2.0 mL of 1N HCl .
-
Reaction: Sonicate for 1 minute, then let stand at room temperature for 15 minutes. (NCA evolves
and converts to D-Valine Hydrochloride).-
Note: Avoid high heat (>40°C) to prevent acid-catalyzed racemization.
-
-
Neutralization (For Marfey's Only): Adjust pH to 8.0 with
. -
Filtration: Filter through a 0.22 µm PTFE filter.
Step 2A: Direct Chiral HPLC Protocol (Recommended)
-
Column: Crownpak CR-I(+) (3.0 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase:
Perchloric Acid Solution (aqueous).-
Prep: Add 16.3 g
(70%) to 1000 mL water. (Note: Methanol can be added (10%) to reduce retention time).
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C (Lower temperature improves separation factor
). -
Detection: UV at 200 nm (or 210 nm).
-
Injection: 5 µm.[3]
-
Elution Order: L-Valine elutes first; D-Valine elutes second (on CR(+) phase).
Step 2B: Marfey’s Derivatization Protocol (Alternative)
-
Reagent Prep: Prepare 1% (w/v) FDAA in acetone.
-
Reaction: Mix 50 µL of hydrolyzed sample (neutralized) + 100 µL FDAA solution + 20 µL 1M
. -
Incubation: Heat at 40°C for 60 minutes.
-
Quench: Add 20 µL 2M HCl to stop reaction.
-
Analysis: Inject on C18 column (Gradient: Water/Acetonitrile + 0.1% TFA). Detect at 340 nm.[3][4]
Process Visualization
The following diagram illustrates the decision logic and workflow for analyzing D-Valine NCA.
Caption: Workflow for D-Valine NCA analysis comparing Direct Chiral HPLC vs. Marfey's Derivatization.
Expert Insights & Causality
-
Why Hydrolyze first? Attempting to derivatize the NCA directly (e.g., with a chiral amine) is possible but risky. The NCA is prone to polymerization initiated by the amine, which creates oligomers that clutter the chromatogram. Acid hydrolysis is cleaner because it quantitatively yields the monomeric amino acid.
-
Why Crown Ether over Polysaccharide Columns? Polysaccharide columns (e.g., Chiralpak AD/OD) are excellent for protected amino acids (like Boc-D-Valine). However, for the free amino acid (result of hydrolysis), Crown Ether columns (Crownpak) are superior because they are designed specifically to complex with the charged ammonium (
) and carboxylate moieties of zwitterionic amino acids. -
The "Perchloric Acid" Factor: In Crown Ether chromatography, perchloric acid is used to prevent the ionization of silanols on the silica support and to maintain the amino acid in its protonated state (
), which is required for the inclusion complex into the crown ether ring. Warning: Always wash the system with water after using perchloric acid to prevent salt precipitation.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][5][6][7][8][9][10][11][12][13][14] Link
-
Hyun, M. H. (2012). Comparison of Polarimetry and Crown Ether-Based HPLC Chiral Stationary Phase Method to Determine (L)-amino Acid Optical Purity. Journal of Chromatography A. Link
-
Daicel Corporation. (n.d.). CROWNPAK® CR-I(+) / CR-I(-) Instruction Manual. Chiral Technologies. Link
-
Agilent Technologies. (2014). Automated derivatization of amino acids with OPA/FMOC. Agilent Application Notes. Link
-
Sigma-Aldrich. (2025). Chiral Separation of Amino Acids: Technical Guide. Merck KGaA. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. ovid.com [ovid.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 8. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 9. Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
melting point of pure (R)-4-Isopropyloxazolidine-2,5-dione
Analytical Comparison Guide: Melting Point as a Quality Metric for (R)-4-Isopropyloxazolidine-2,5-dione (D-Valine NCA)
Executive Summary
This compound, commonly known as D-Valine N-carboxyanhydride (D-Valine NCA), is a critical electrophilic monomer utilized in the ring-opening polymerization (ROP) of poly(D-valine) and the solid-phase synthesis of D-valine-containing peptidomimetics. Because NCAs are highly susceptible to moisture-induced degradation, assessing monomer purity is paramount before initiating any polymerization workflow. This guide objectively compares the melting point of pure (R)-Valine NCA against its enantiomer, crude variants, and degraded counterparts, demonstrating how thermal analysis serves as a frontline predictive metric for polymerization success.
Theoretical Grounding: The Physics of NCA Melting Points
The melting point of a crystalline solid is highly sensitive to the presence of impurities, which disrupt the crystal lattice and cause melting point depression (freezing point depression) alongside a broadening of the melting range.
For pure this compound, the established melting point is 70–71 °C [1]. Because enantiomers possess identical scalar physical properties in achiral environments, the (S)-isomer (L-Valine NCA) exhibits the exact same melting point of 70–71 °C[2][3].
The Causality of Degradation: When (R)-Valine NCA is exposed to atmospheric moisture, water acts as a nucleophile, attacking the C-5 carbonyl of the NCA ring. This leads to premature ring-opening, decarboxylation, and the formation of free D-valine. The free amino group of D-valine can then attack another NCA molecule, initiating uncontrolled oligomerization. These impurities (free amino acids and short oligomers) disrupt the uniform NCA crystal lattice, drastically lowering the melting point and broadening the transition range (e.g., dropping to 60–68 °C).
Comparative Performance Data
The following table correlates the melting point of various Valine NCA preparations with their purity and subsequent performance in primary amine-initiated Ring-Opening Polymerization (ROP).
| Monomer / Preparation | Melting Point (°C) | Purity Indicator | Expected ROP PDI | Polymerization Yield |
| Pure (R)-Valine NCA | 70–71 | >99% (Highly Crystalline) | 1.05 – 1.15 | >95% |
| Pure (S)-Valine NCA | 70–71 | >99% (Highly Crystalline) | 1.05 – 1.15 | >95% |
| Crude (R)-Valine NCA | 65–69 | Contains residual HCl/salts | 1.20 – 1.40 | 70–80% |
| Degraded (R)-Valine NCA | 60–68 (Broad) | Moisture/Oligomer Contamination | > 1.50 (Uncontrolled) | <50% (Insoluble gels) |
Expert Insight: A sharp melting point of 70–71 °C guarantees that the monomer is free of nucleophilic impurities. If the melting point is depressed, the resulting ROP will suffer from "chain-breaking" or uncontrolled multi-site initiation, leading to a high Polydispersity Index (PDI) and severe deviations from the target molecular weight.
Experimental Protocols
Protocol A: Precision Melting Point Determination (Self-Validating System)
To prevent false negatives caused by moisture ingress during the measurement itself, the sample preparation must be strictly isolated from the atmosphere. This self-validating approach ensures that a low melting point is a true reflection of the bulk batch, not an artifact of poor analytical handling.
-
Glovebox Preparation: Inside an argon-filled glovebox (<1 ppm H₂O, <1 ppm O₂), pulverize the (R)-Valine NCA crystals using a thoroughly dried agate mortar and pestle.
-
Capillary Loading: Pack the pulverized NCA into a glass melting point capillary to a depth of 2–3 mm. Tap gently to ensure tight packing.
-
Hermetic Sealing (Critical Step): Seal the open end of the capillary using a hot wire or capillary torch before removing it from the glovebox. (Alternatively, use a capillary with a specialized inert-seal cap).
-
Thermal Analysis: Insert the sealed capillary into a calibrated melting point apparatus. Ramp the temperature rapidly at 5 °C/min until 60 °C, then slow the ramp rate to 1 °C/min to ensure thermal equilibrium.
-
Validation: Record the onset of melting (first visible liquid) and the clear point (complete liquefaction). A pure sample will transition entirely within the 70–71 °C window.
Protocol B: Ring-Opening Polymerization (ROP) of (R)-Valine NCA
Once the melting point confirms monomer purity, proceed to polymerization.
-
Solvent Preparation: Distill anhydrous N,N-dimethylformamide (DMF) over CaH₂ and store over 4Å molecular sieves to ensure absolute removal of nucleophilic water.
-
Initiation: In the glovebox, dissolve 1.0 g of pure (R)-Valine NCA (MP 70-71 °C) in 10 mL of anhydrous DMF. Add a calculated volume of primary amine initiator (e.g., n-hexylamine) to achieve the desired monomer-to-initiator (M:I) ratio.
-
Propagation: Stir the reaction at room temperature for 48 hours. The reaction is thermodynamically driven by the evolution of CO₂ gas. Keep the vessel vented through a drying tube.
-
Precipitation: Precipitate the resulting poly(D-valine) into cold diethyl ether, centrifuge at 5000 rpm, and dry the pellet under high vacuum to yield the final polymer.
Workflow Visualization
The following decision matrix illustrates the critical role of melting point analysis in the NCA polymerization workflow.
Quality control workflow utilizing melting point to dictate NCA polymerization readiness.
References
-
Title: Material Safety Data Sheet (S)-4-ISOPROPYLOXAZOLIDINE-2,5-DIONE Source: Valsynthese SA URL: [Link][3]
Sources
Comparative Polymerization Kinetics of D-Valine vs. L-Valine N-Carboxyanhydrides (NCAs): A Comprehensive Guide
As a Senior Application Scientist in polymer chemistry and biomaterials, I frequently encounter questions regarding the stereochemical nuances of polypeptide synthesis. Ring-Opening Polymerization (ROP) of
This guide provides an objective, data-driven comparison of the polymerization rates of D-Valine NCA versus L-Valine NCA , contrasts them with alternative monomers, and details a self-validating experimental workflow for researchers and drug development professionals.
Mechanistic Foundations & Stereochemical Kinetics
To understand the polymerization rates of Valine NCAs, we must first establish the fundamental mechanisms of NCA ROP. Depending on the initiator used, the reaction proceeds via the Normal Amine Mechanism (NAM) or the Activated Monomer Mechanism (AMM) [2]. For controlled, living polymerizations that allow for accurate kinetic tracking, primary amines (which trigger NAM) are strictly preferred.
Logical pathways of NCA Ring-Opening Polymerization based on initiator selection.
The Principle of Enantiomeric Equivalence
In an achiral solvent (e.g., DMF or Chloroform) utilizing an achiral primary amine initiator (e.g., hexadecylamine), pure D-Valine NCA and pure L-Valine NCA exhibit mathematically identical intrinsic polymerization rates . This is dictated by the fundamental thermodynamic and kinetic symmetry of enantiomers.
The -Sheet Effect and Steric Hindrance
While D-Val and L-Val polymerize at the same rate in isolation, Valine NCAs as a class are notoriously slow compared to alternatives like Leucine NCA[2].
The Causality: Valine possesses an isopropyl group attached directly to the
When a non-racemic or racemic mixture (DL-Valine NCA) is polymerized, the kinetics diverge drastically. The rigid
Quantitative Data: Comparative Polymerization Rates
The following table summarizes the relative apparent propagation rate constants (
| Monomer System | Initiator | Resulting Secondary Structure | Relative Rate ( | Stereochemical Behavior |
| L-Valine NCA | Hexadecylamine | 1.0x (Baseline) | Enantiopure propagation | |
| D-Valine NCA | Hexadecylamine | 1.0x (Identical) | Enantiopure propagation | |
| DL-Valine NCA | Hexadecylamine | Distorted | ~0.6x (Retarded) | Stereoelective mismatching |
| L-Leucine NCA | Hexadecylamine | ~2.8x (Accelerated) | Faster due to lower |
Data synthesis derived from reactivity ratio analyses[2] and stereoselective kinetic observations[4].
Self-Validating Experimental Protocol
To accurately compare the kinetics of D-Valine and L-Valine NCA, researchers must employ a rigorously controlled, moisture-free workflow. The following step-by-step methodology incorporates built-in validation checkpoints to ensure scientific integrity.
Self-validating experimental workflow for Valine NCA synthesis and polymerization.
Phase 1: NCA Monomer Synthesis
-
Preparation: Suspend 5.0 g of D-Valine (or L-Valine) in 50 mL of anhydrous Tetrahydrofuran (THF) in a flame-dried Schlenk flask under N₂.
-
Activation: Add 0.4 equivalents of triphosgene. Heat the mixture to 50°C.
-
Self-Validation Check (Visual): The initial heterogeneous suspension will become completely transparent (typically around 105 to 120 minutes for Valine). This visual cue confirms the complete conversion of the insoluble amino acid into the soluble NCA monomer[5].
-
Concentration: Cool to room temperature and remove the solvent via rotary evaporation until ~5 mL remains.
Phase 2: Rigorous Purification
Causality: Residual HCl from the triphosgene reaction will protonate the primary amine initiator during polymerization, killing the living NAM pathway and resulting in dead chains[2].
-
Precipitation: Add 100 mL of anhydrous hexane to the concentrated solution. The crude NCA will precipitate within 10 minutes[5].
-
Washing: Decant the solvent and wash the crude NCA with 50 mL of hexane three times to remove residual phosgene derivatives.
-
Recrystallization: Recrystallize the monomer in a glovebox using anhydrous ethyl acetate/hexane (1:3 v/v) to achieve >99% purity.
Phase 3: Polymerization and Kinetic Tracking
-
Initiation: Dissolve the purified Valine NCA in a 1:1 mixture of anhydrous DMF and CHCl₃ at a concentration of 250 mg/mL[5]. Add hexadecylamine initiator at the desired Monomer-to-Initiator (M:I) ratio.
-
In-Situ Monitoring: Transfer the solution to a sealed IR flow cell. Monitor the reaction via FTIR spectroscopy.
-
Self-Validation Check (Kinetic): Track the disappearance of the characteristic NCA anhydride carbonyl stretching bands at 1790 cm⁻¹ and 1850 cm⁻¹ . The rate of peak decay (
) provides the precise kinetic data to calculate . -
Final Validation: Post-polymerization, utilize Diffusion-Ordered Spectroscopy (DOSY) NMR to assess polymer diffusivity, scaling it against polystyrene standards to confirm the targeted molecular weight[5].
Conclusion
For researchers engineering polypeptide-based biomaterials, understanding the kinetic equivalence of pure D-Valine and L-Valine NCAs is crucial. While their individual rates are identical, their sterically hindered
References
- Source: National Institutes of Health (NIH)
- Lipidated poly(amino acid)
- Source: Journal of the American Chemical Society (ACS)
- Source: University of Bayreuth (EPub Bayreuth)
- Source: Cheng Research Group (University of Illinois)
Sources
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lipidated poly(amino acid) nanostructures as versatile therapeutic delivery vehicles | bioRxiv [biorxiv.org]
A Researcher's Guide to Identifying Hydrolysis Products of Valine N-Carboxyanhydride (NCA) by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide designed for the precise identification and quantification of Valine N-Carboxyanhydride (NCA) and its hydrolysis products using High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, this guide is structured to provide not just a set of protocols, but a thorough understanding of the principles behind the analytical choices, ensuring the integrity and reliability of your results. Valine NCA is a critical building block in the synthesis of peptides and polypeptides, and monitoring its purity and degradation is paramount for successful downstream applications.[1] This guide will objectively compare different HPLC methodologies, providing the supporting experimental rationale to empower you to make informed decisions for your specific research needs.
The Criticality of Monitoring Valine NCA Hydrolysis
Valine N-Carboxyanhydride is a highly reactive derivative of the amino acid valine, prized for its efficiency in peptide bond formation.[1] However, this reactivity also makes it susceptible to hydrolysis, a reaction with water that leads to the opening of the anhydride ring. This process primarily yields the parent amino acid, L-valine, and carbon dioxide. The presence of excess valine as a hydrolysis-related impurity can significantly impact polymerization reactions and the final purity of synthesized peptides. Therefore, a robust analytical method to monitor the extent of hydrolysis is not just a quality control measure; it is a cornerstone of reproducible and reliable peptide science.
Understanding the Hydrolysis of Valine NCA
The hydrolysis of Valine NCA is a nucleophilic attack by water on one of the carbonyl carbons of the anhydride ring. This leads to the formation of an unstable carbamic acid intermediate, which readily decarboxylates to yield valine.
Sources
CO2 evolution measurement in Valine NCA polymerization
An in-depth understanding of polymerization kinetics is the cornerstone of designing well-defined, predictable synthetic polypeptides. For the ring-opening polymerization (ROP) of amino acid N-carboxyanhydrides (NCAs) such as L-Valine NCA, the evolution of carbon dioxide (CO₂) is not merely a byproduct; it is a stoichiometric reporter of chain propagation.
As a Senior Application Scientist, I have evaluated numerous analytical approaches to monitor this reaction. This guide objectively compares the leading technologies for measuring CO₂ evolution in Valine NCA polymerization, detailing the underlying mechanisms, comparative performance data, and field-proven experimental protocols to ensure scientific integrity in your drug development and biomaterials research.
The Mechanistic Imperative: Why Track CO₂?
The synthesis of poly(L-valine) via NCA ROP typically proceeds through the Normal Amine Mechanism (NAM) when initiated by primary amines. In this pathway, the nucleophilic amine attacks the C5 carbonyl of the Valine NCA ring. This ring-opening event generates a transient carbamic acid intermediate, which subsequently decarboxylates to form a new peptide bond and a terminal primary amine capable of continuing the propagation[1].
Crucially, this decarboxylation step releases exactly one mole of CO₂ per mole of monomer consumed. However, the system exists in a delicate equilibrium. If CO₂ is not efficiently removed from the reaction matrix, the intermediate carbamic acid can form a stable salt with the propagating amino chain end. This dormant state deviates the reaction from true "living" kinetics, broadening the polydispersity index (PDI) and slowing the reaction rate[1][2]. Therefore, monitoring and managing CO₂ evolution provides a dual benefit: it yields real-time kinetic data and dictates the optimal reactor conditions (e.g., applying an N₂ sweep) to maintain living polymerization characteristics[2].
Figure 1: Normal Amine Mechanism (NAM) of Valine NCA polymerization and CO2 evolution.
Comparative Analysis of CO₂ Measurement Technologies
To capture the kinetic profile of Valine NCA polymerization, researchers typically deploy one of three analytical strategies. Each method balances data resolution, cost, and its physical impact on the reaction equilibrium.
In-situ ATR-FTIR Spectroscopy (e.g., Mettler Toledo ReactIR)
In-situ FTIR probes are submerged directly into the reaction vessel. While primarily used to track the disappearance of the NCA anhydride carbonyl bands (typically at 1850 cm⁻¹ and 1780 cm⁻¹), they simultaneously monitor the dissolved CO₂ peak at ~2340 cm⁻¹[3][4].
-
The Causality: By measuring the exact concentration of dissolved species, FTIR provides a direct window into the monomer-to-polymer conversion.
-
The Limitation: FTIR only measures dissolved CO₂. If an N₂ sweep is applied to accelerate the reaction (a common modern optimization[2]), the dissolved CO₂ signal becomes a complex function of generation rate versus mass-transfer removal rate, complicating absolute kinetic quantification.
Off-Gas Analysis (Mass Spectrometry or NDIR)
This method involves operating the reactor with a continuous, precisely controlled N₂ sweep gas. The effluent gas is routed through a Mass Spectrometer (MS) or Non-Dispersive Infrared (NDIR) analyzer to quantify the CO₂ stripped from the reaction.
-
The Causality: The N₂ sweep actively drives the carbamic acid equilibrium toward decarboxylation, ensuring rapid, living polymerization[2]. The MS/NDIR integrates the CO₂ signal over time to yield a highly accurate monomer conversion curve.
-
The Limitation: Requires precise mass flow controllers (MFCs). Any fluctuation in the sweep gas flow rate directly skews the quantitative CO₂ measurement.
Manometric (Pressure) Transducers
The polymerization is conducted in a hermetically sealed, constant-volume reactor equipped with a high-resolution pressure transducer. The rise in headspace pressure is converted to moles of CO₂ via the Ideal Gas Law.
-
The Causality: It is the most direct, cost-effective method for absolute quantification.
-
The Limitation: Because the system is closed, CO₂ accumulates. As pressure rises, the dissolved CO₂ concentration increases, which can suppress the decarboxylation rate and trigger dormant chain-end formation, artificially altering the intrinsic kinetics[5].
Table 1: Performance Matrix of CO₂ Measurement Alternatives
| Feature / Metric | In-situ ATR-FTIR | Off-Gas Analysis (MS/NDIR) | Manometric (Pressure) |
| Primary Data Source | Monomer decay / Dissolved CO₂ | Evolved CO₂ in sweep gas | Headspace pressure rise |
| Impact on Kinetics | Neutral (Observer only) | Accelerates (Removes CO₂) | Decelerates (Traps CO₂) |
| Quantitative Accuracy | High (for monomer) | Very High (requires strict flow control) | High (requires strict temp control) |
| System Complexity | High (Expensive probe/software) | High (MFCs, Analyzers) | Low (Simple transducer) |
| Best Used For... | Mechanistic structural insights | Fast, living polymerizations | Routine, low-cost screening |
Self-Validating Experimental Protocol: Off-Gas Monitored Polymerization
To ensure trustworthiness and reproducibility, the following protocol details a self-validating workflow for Valine NCA polymerization using Off-Gas NDIR/MS monitoring , which represents the gold standard for maintaining living kinetics while acquiring high-resolution data.
Prerequisites:
-
Monomer Purity: Valine NCA must be rigorously purified (recrystallized 3x in a glovebox) to remove trace HCl or phosgene derivatives, which terminate the propagating amine[6].
-
Anhydrous Conditions: Trace water acts as a nucleophile, initiating uncontrolled Activated Monomer Mechanism (AMM) polymerization[2]. All glassware must be flame-dried.
Step-by-Step Methodology:
-
Reactor Preparation: Inside an argon-filled glovebox, charge a 50 mL multi-neck Schlenk flask with 5.0 mmol of purified L-Valine NCA.
-
Solvent Addition: Add 25 mL of anhydrous Dimethylformamide (DMF) or a DMF/CHCl₃ mixture. Valine NCA is highly soluble, but poly(L-valine) tends to form robust β-sheet aggregates; using a cosolvent or specialized helicogenic solvent helps maintain homogeneity[7][8].
-
System Equilibration (Self-Validation Step): Seal the flask, transfer to a fume hood, and connect the inlet to an N₂ Mass Flow Controller (set strictly to 20.0 sccm). Connect the outlet to a drying tube, followed by the NDIR CO₂ analyzer.
-
Validation: Run the sweep gas for 15 minutes before initiation. The CO₂ baseline must read exactly 0 ppm. A non-zero baseline indicates atmospheric leak or premature monomer hydrolysis.
-
-
Initiation: Inject the primary amine initiator (e.g., n-hexylamine, 0.1 mmol for a target Degree of Polymerization of 50) via a gas-tight syringe through a septum.
-
Data Acquisition: Log the CO₂ ppm every 5 seconds. The reaction temperature must be thermostated (e.g., 25.0 ± 0.1 °C), as ROP kinetics are highly temperature-dependent[5].
-
Termination & Analysis: The reaction is deemed complete when the CO₂ signal returns to the pre-initiation baseline. Precipitate the poly(L-valine) in excess cold diethyl ether, centrifuge, and dry under vacuum for downstream GPC/NMR analysis.
Figure 2: Workflow for real-time .
Data Interpretation: Extracting Kinetic Parameters
Regardless of the hardware used, the ultimate goal is to extract the apparent propagation rate constant (
For CO₂ evolution data, the conversion (
Plotting
Table 2: Typical Kinetic Effects on Valine NCA Polymerization
| Reaction Condition | Measurement Method | Effect on | Mechanistic Causality |
| Closed System (No Flow) | Manometric | Baseline (Slowest) | Accumulating CO₂ pushes equilibrium toward dormant carbamate salts[1]. |
| Low N₂ Sweep (10 sccm) | Off-Gas Analysis | Moderate Increase | Partial removal of CO₂ reduces dormant chain ends[2]. |
| High N₂ Sweep (50 sccm) | Off-Gas Analysis | Maximum (Fastest) | Rapid CO₂ stripping ensures 100% active primary amine chain ends[2]. |
| Vacuum Application | In-situ FTIR | High | Similar to N₂ sweep, vacuum removes CO₂ to optimize NAM conditions[5]. |
Conclusion
Selecting the right CO₂ measurement technique for Valine NCA polymerization dictates not only the quality of your analytical data but the actual outcome of your polymer synthesis. For researchers prioritizing absolute kinetic speed and livingness, Off-Gas Analysis paired with an N₂ sweep is superior. Conversely, for deep mechanistic studies where observing transient intermediates is necessary, In-situ ATR-FTIR remains unmatched despite its higher barrier to entry.
References
-
Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications Dublin City University (DCU) URL:[Link]
-
Recent Advances and Future Perspectives of Synthetic Polypeptides from N-Carboxyanhydrides Cheng Research Group, University of Illinois URL:[Link]
-
Kinetics of the ROP of Glu‐NCA promoted by 1 a–1 g/TU‐S ResearchGate URL:[Link]
-
Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure Polymer Chemistry (RSC Publishing) URL:[Link]
-
Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides National Institutes of Health (PMC) URL:[Link]
-
Lipidated poly(amino acid) nanostructures as versatile therapeutic delivery vehicles bioRxiv URL:[Link]
-
Tailoring Substrate Hydrophilicity Using Grafted Polypeptide Nanocoatings ConnectSci URL:[Link]
Sources
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidated poly(amino acid) nanostructures as versatile therapeutic delivery vehicles | bioRxiv [biorxiv.org]
- 8. connectsci.au [connectsci.au]
Distinguishing D-Valine NCA from Polypeptide Contaminants
Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1][2][3]
Executive Summary: The "Hidden Polymer" Problem
In the synthesis of peptide-based therapeutics, D-Valine N-carboxyanhydride (D-Val NCA) is a critical, high-energy monomer.[2] However, its reactivity is a double-edged sword.[2] Unlike stable amino acids, NCAs are prone to a specific degradation pathway triggered by trace moisture: the Activated Monomer Mechanism (AMM) .[3]
This pathway does not merely hydrolyze the monomer back to D-Valine; it initiates premature polymerization, creating Poly(D-Valine) contaminants within your monomer stock.[2] These polypeptide impurities are often "silent" in standard LC-MS workflows (due to poor ionization or column retention) but will disastrously affect downstream polymerization kinetics, leading to dead chains and aberrant molecular weight distributions.[2][3]
This guide outlines a self-validating, multi-modal analytical framework to definitively distinguish pure D-Valine NCA from its polypeptide contaminants.
Analytical Decision Matrix
The following workflow illustrates the logical progression for validating D-Valine NCA purity.
Caption: Logical workflow for distinguishing monomeric NCA from polypeptide impurities. Step 1 (Solubility) acts as a rapid "Go/No-Go" gate.[2]
Method 1: The Solubility Stress Test (The "Cloudiness" Check)
Principle:
Poly(D-Valine) is notorious for forming extremely stable
Protocol:
-
Preparation: In a glovebox or under dry Nitrogen, weigh 50 mg of the D-Valine NCA sample.
-
Dissolution: Add 1.0 mL of anhydrous THF.
-
Observation: Vortex for 30 seconds.
-
Pure Monomer: Dissolves instantly to form a crystal-clear solution.[2]
-
Contaminated: The solution appears turbid, hazy, or contains fine white particulates. This is the polypeptide precipitating out.
-
Expert Insight: Do not use DMF or DMSO for this visual check. Both monomer and polymer are often soluble in these polar aprotic solvents, masking the contamination. THF is the discriminatory solvent of choice.
Method 2: FTIR Spectroscopy (The Fingerprint)[4]
Principle: Fourier Transform Infrared (FTIR) spectroscopy is the most definitive tool for this analysis. The NCA ring possesses a unique "anhydride doublet" due to the vibrational coupling of the two carbonyl groups. In contrast, polypeptides exhibit "Amide" bands.[2]
Comparison Table: Key Spectral Features
| Feature | D-Valine NCA (Monomer) | Poly(D-Valine) (Contaminant) | Mechanism |
| Primary Signal | 1850 - 1860 cm⁻¹ (Strong) | Absent | Sym. C=O[2] Stretch (Anhydride) |
| Secondary Signal | 1785 - 1790 cm⁻¹ (Strong) | Absent | Asym. C=O[2] Stretch (Anhydride) |
| Contaminant Signal | Absent | 1630 - 1655 cm⁻¹ (Amide I) | C=O[2] Stretch (Peptide Bond) |
| Contaminant Signal | Absent | 1520 - 1540 cm⁻¹ (Amide II) | N-H Bend (Peptide Bond) |
Protocol:
-
Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory in a dry environment (NCA hydrolyzes rapidly in humid air).[2]
-
Scan from 4000 cm⁻¹ to 1000 cm⁻¹.[2]
-
Analysis: Look for the "Doublet" at ~1850/1785 cm⁻¹.[2] If you see a broad peak emerging around 1650 cm⁻¹, your sample has polymerized.[2]
Method 3: ¹H NMR Spectroscopy (Quantitative Purity)[2]
Principle:
While FTIR is qualitative, NMR allows for quantification.[2] However, Poly(D-Valine) signals are often deceptively broad or invisible in standard solvents (
Critical Differentiators:
-
Peak Shape: NCA protons appear as sharp, well-defined multiplets .[2] Polymer protons appear as broad humps or cause baseline elevation.[2]
-
Chemical Shift (α-Proton):
Protocol:
-
Solvent: Use
(Deuterated Chloroform) for the initial check.[2] -
Sample: Dissolve ~10 mg sample.
-
Acquisition:
-
Advanced Check: To visualize the "hidden" polymer, add a drop of TFA-d (Deuterated Trifluoroacetic acid).[2][3] This breaks the
-sheets, sharpening the polymer signals and allowing you to integrate the polymer α-H against the monomer α-H for a % purity calculation.[2]
Method 4: Melting Point Analysis
Principle: Melting point is a simple physical constant check, but it requires interpretation.
-
D-Valine NCA: Sharp melting point typically in the range of 95°C – 98°C (Lit.[2] values vary slightly by enantiomeric purity, but it is distinct).
-
Poly(D-Valine): Does not melt in this range.[2][3] It decomposes at much higher temperatures (>250°C).[2]
-
Mixture: A contaminated sample will exhibit a depressed and broad melting range (e.g., melting starts at 85°C and finishes at 92°C), often leaving a solid residue (the polymer) that refuses to melt.[3]
Summary of Specifications
| Test Method | Pure D-Valine NCA | Polypeptide Contaminated |
| Appearance (Solid) | White, crystalline powder | White powder (often amorphous/clumpy) |
| Solubility (THF) | Clear, instant dissolution | Cloudy / Precipitate |
| FTIR (Carbonyl) | Doublet: ~1850 & 1785 cm⁻¹ | Singlet: ~1650 & 1540 cm⁻¹ |
| 1H NMR (CDCl3) | Sharp peaks, flat baseline | Broad peaks, rolling baseline |
| Melting Point | Sharp, ~95-98°C | Broad, depressed, or >200°C (decomp) |
References
-
Kricheldorf, H. R. (2006).[2] Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides (NCAs).[2] In Alpha-Amino Acid N-Carboxyanhydrides and Related Heterocycles. Springer Berlin Heidelberg.[2] Link[2]
-
Demetriades, M. P., et al. (2016).[2] High-Vacuum Polymerization of α-Amino Acid N-Carboxyanhydrides: A Mechanistic Study.Biomacromolecules, 17(6), 1990–1997. Link[2]
-
Lu, H., & Cheng, J. (2007).[2] Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides.Journal of the American Chemical Society, 129(46), 14114–14115. Link[2]
-
Sigma-Aldrich. (n.d.).[2] Product Specification: L-Valine N-carboxyanhydride.[2][3][4] (Used as surrogate reference for physical constants of Val-NCA). Link
-
Thermo Fisher Scientific. (2021).[2] Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples.[2][3] (Reference for FTIR spectral differentiation principles). Link
Sources
Comparative Analytical Guide: High-Resolution ESI-MS/MS vs. GC-EI-MS for Valine NCA Fragmentation and Impurity Profiling
Executive Summary
Valine N-carboxyanhydride (Val-NCA) is a highly reactive, moisture-sensitive monomer strictly required for the synthesis of poly(valine) and advanced polypeptide-based block copolymers via ring-opening polymerization (ROP) . The absolute purity of Val-NCA dictates the success of the polymerization; trace impurities such as free valine, oligomers, or unreacted phosgene derivatives act as potent chain terminators.
For researchers and drug development professionals, validating the structural integrity of Val-NCA is a critical quality control step. This guide objectively compares two dominant analytical platforms—Electrospray Ionization Tandem Mass Spectrometry (ESI-QTOF MS/MS) and Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS) —evaluating their performance, fragmentation mechanics, and reliability in monomer profiling.
Technology Comparison: The Causality of Ionization Choice
Selecting the correct mass spectrometry platform requires understanding the physical chemistry of the oxazolidine-2,5-dione ring.
The Limitations of GC-EI-MS (Hard Ionization)
While GC-MS is a staple for volatile organic compounds, it is fundamentally mismatched for NCA characterization. The causality is twofold:
-
Thermal Degradation: The GC inlet must be heated (typically >200°C) to volatilize the sample. Val-NCA is thermally labile and undergoes rapid thermal decarboxylation before reaching the ionization source.
-
Energetic Shattering: Once in the source, the standard 70 eV electron beam imparts excessive energy. The intact molecular ion radical (
at m/z 143) is virtually undetectable. The molecule shatters immediately into the m/z 72 immonium base peak. Consequently, GC-EI-MS cannot reliably distinguish between intact Val-NCA and pre-degraded valine impurities in the batch.
The Superiority of ESI-QTOF MS/MS (Soft Ionization)
ESI-MS operates at ambient temperatures and utilizes soft ionization (~3-5 kV), gently protonating the molecule to yield an intact
Mechanistic Fragmentation Profiling
When subjected to CID in an ESI-MS/MS environment, the highly strained oxazolidine-2,5-dione ring of Val-NCA undergoes a highly specific sequential degradation.
-
Primary Cleavage: The weakest bonds (the C-O bonds of the anhydride) cleave first, resulting in the rapid loss of carbon dioxide (
, 44 Da) from the C-5 position. This yields a protonated isocyanate/iminium intermediate at m/z 100. -
Secondary Cleavage: The m/z 100 intermediate is highly unstable and immediately loses carbon monoxide (
, 28 Da) from the C-2 position, collapsing into the highly stable valine immonium ion at m/z 72.
Quantitative Data Comparison
The following tables summarize the performance metrics and diagnostic fragmentation ions for both platforms.
Table 1: Analytical Platform Performance Metrics
| Analytical Platform | Ionization Energy | Precursor Ion (m/z) | Primary Fragment | Limit of Detection (LOD) | Structural Fidelity |
| ESI-QTOF MS/MS | Soft (~3-5 kV) | 144.06 | 100.07 (65%) | 10 ng/mL | High (Intact ring observed) |
| GC-EI-MS | Hard (70 eV) | 143.05 | 72.08 (100%) | 500 ng/mL | Low (Thermal degradation) |
Table 2: Diagnostic Fragmentation Ions of Valine NCA
| m/z Value | Ion Assignment | ESI-MS/MS Rel. Abundance | GC-EI-MS Rel. Abundance | Mechanistic Origin |
| 144.06 | 100% | N/A | Intact protonated monomer | |
| 143.05 | N/A | < 1% | Radical cation (highly unstable) | |
| 100.07 | 65% | 5% | Ring-opening decarboxylation | |
| 72.08 | 40% | 100% | Immonium ion (Base peak in EI) | |
| 43.05 | 15% | 45% | Isopropyl cation |
Fragmentation Pathway Visualization
ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway of Valine NCA.
Self-Validating Experimental Protocol: ESI-MS/MS of Val-NCA
Expert Insight on Causality: Why avoid Liquid Chromatography (LC)? NCAs are highly electrophilic and susceptible to nucleophilic attack by water [[1]]([Link]). Standard reverse-phase LC mobile phases (e.g., Water/Acetonitrile with Formic Acid) will rapidly hydrolyze Val-NCA into free valine (m/z 118) during the chromatographic run. This generates false-positive impurity data. Therefore, direct infusion using strictly anhydrous solvents is the only reliable method .
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . If the internal criteria are not met, the system automatically flags the sample preparation as compromised.
Phase 1: Anhydrous Sample Preparation
-
Environment: Perform all sample preparations inside an argon-filled glovebox.
-
Solvent: Use strictly anhydrous Acetonitrile (AcN), dried over 3Å molecular sieves for at least 48 hours.
-
Dilution: Dissolve 1 mg of Val-NCA in 1 mL of anhydrous AcN. Dilute further to 10 µg/mL immediately prior to injection.
Phase 2: Direct Infusion ESI-MS/MS Acquisition
-
Hardware: Bypass the LC column. Connect a gas-tight glass syringe directly to the ESI source via PEEK tubing.
-
Flow Rate: Set the syringe pump to 5 µL/min.
-
Source Parameters: Set capillary voltage to 3.5 kV (Positive Ion Mode), desolvation temperature to 150°C (keep low to prevent thermal degradation), and cone voltage to 20 V.
-
CID Parameters: Isolate m/z 144.06 in the quadrupole. Apply a collision energy ramp of 10–20 eV using Argon as the collision gas.
Phase 3: Automated System Validation Criteria (Data Trustworthiness)
Before analyzing the fragmentation data, the spectra must pass three internal validation checks:
-
Criterion A (Hydrolysis Monitor): Check the abundance of m/z 118.08 (Free Valine
).-
Validation Rule: If the ratio of m/z 118 to m/z 144 exceeds 0.05 , the sample or solvent was contaminated with moisture. Action: Invalidate run and re-dry solvents.
-
-
Criterion B (Isotopic Fidelity): Check the M+1 peak (m/z 145.06).
-
Validation Rule: The M+1 peak must be approximately 6.5% to 7.5% of the m/z 144 peak, confirming the
carbon count of the intact monomer.
-
-
Criterion C (Fragmentation Signature): Upon CID of m/z 144, the spectrum must display the sequential 44 Da and 28 Da neutral losses (yielding m/z 100 and m/z 72).
References
-
Title: N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes Source: Journal of the American Chemical Society (ACS) URL: [Link]
-
Title: Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides Source: MDPI Polymers URL: [Link]
-
Title: Lipidated poly(amino acid) nanostructures as versatile therapeutic delivery vehicles Source: bioRxiv URL: [Link]
Sources
Safety Operating Guide
(R)-4-Isopropyloxazolidine-2,5-dione proper disposal procedures
Comprehensive Laboratory Safety and Disposal Guide: (R)-4-Isopropyloxazolidine-2,5-dione (D-Valine NCA)
This compound, commonly referred to as D-Valine N-carboxyanhydride (Valine NCA), is a highly reactive, moisture-sensitive heterocyclic monomer widely utilized in the ring-opening polymerization (ROP) of synthetic polypeptides[1][2]. While highly valuable for synthesizing biomimetic materials and drug delivery vehicles, the oxazolidine-2,5-dione ring structure presents specific logistical and safety challenges during laboratory disposal[1].
The primary hazard profile of NCAs does not stem from extreme acute toxicity, but rather from their inherent chemical instability. NCAs are prone to rapid hydrolysis upon contact with moisture, a reaction that yields the parent amino acid and releases equimolar amounts of carbon dioxide (CO₂) gas[2]. If unquenched Valine NCA is inadvertently disposed of in a sealed aqueous or mixed-solvent waste carboy, the resulting continuous CO₂ evolution can cause catastrophic pressurization and subsequent rupture of the waste container.
Hazard Profile and Physicochemical Data
Before initiating any disposal protocol, personnel must be familiar with the compound's hazard classifications and reactivity profile to ensure self-validating safety systems are in place.
| Parameter | Specification / Classification |
| Chemical Name | This compound (D-Valine NCA) |
| GHS Health Hazards | Skin Irrit. 2 (H315); Eye Irrit. 2A (H319); STOT SE 3 (H335)[3][4] |
| Reactivity Hazard | Highly moisture-sensitive; hydrolyzes to release CO₂ gas[1][2]. |
| Storage Requirements | Dry, inert atmosphere (Argon/N₂), typically at -20 °C to 4 °C[4][5]. |
| Required PPE | Chemical splash goggles, nitrile/Viton gloves, standard lab coat[3][5]. |
Operational Disposal Workflows
The disposal of Valine NCA must be bifurcated based on the state and quantity of the material. Bulk or expired solids require different handling than trace reaction residues to mitigate thermal and pressurization risks.
Workflow for the safe evaluation and disposal of Valine NCA laboratory waste.
Step-by-Step Disposal Methodologies
Protocol A: Controlled Quenching of Reaction Residues (< 5g)
Causality & Rationale: Solid NCA reacts heterogeneously and unpredictably with water. Dropping solid NCA directly into aqueous waste can cause a delayed, violent release of CO₂. By first dissolving the NCA in an inert, water-miscible solvent, the subsequent hydrolysis reaction becomes homogeneous, predictable, and thermally controllable. The use of a mild base (NaHCO₃) accelerates the ring-opening process and neutralizes any trace acidic byproducts (such as HCl from the initial Leuchs method synthesis)[1][6].
Prerequisites: Certified chemical fume hood, magnetic stirrer, appropriate PPE[5].
-
Dissolution: Transfer the Valine NCA residue into an appropriately sized Erlenmeyer flask or beaker containing a magnetic stir bar. Add a dry, water-miscible organic solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane) until the solid is completely dissolved. Note: Do not use nucleophilic solvents like alcohols or primary/secondary amines, as these will initiate unwanted polymerization or side reactions.
-
Controlled Hydrolysis: While stirring the solution at room temperature, slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) dropwise.
-
Monitoring: Observe the solution for effervescence (CO₂ gas evolution). The reaction is: R-CH(NH)-C(O)-O-C(O) + H₂O → H₂N-CH(R)-CO₂H + CO₂↑[2]
-
Venting and Verification: Continue stirring the biphasic or aqueous mixture in the fume hood with the sash lowered until all effervescence has completely ceased (typically 30–60 minutes, depending on scale).
-
Final Disposal: Once gas evolution is complete and the NCA is fully converted to D-valine, the deactivated liquid mixture is safe to be transferred to the laboratory's standard approved liquid waste carboy (typically designated for mixed aqueous/organic waste)[3][7].
Protocol B: Disposal of Bulk or Expired Solid Material (> 5g)
Causality & Rationale: Attempting to quench large quantities of NCA in the laboratory introduces unnecessary risks of solvent boil-over due to exothermic hydrolysis and rapid gas expansion. Bulk materials must be handled by professional environmental health and safety (EHS) contractors.
-
Containment: Do not attempt to dissolve or quench the bulk powder. Keep the Valine NCA in its original, tightly sealed container[7].
-
Secondary Packaging: Place the primary container into a secondary containment vessel (e.g., a sturdy, sealable plastic bag or a larger plastic tub) to prevent accidental moisture ingress or spillage during transport.
-
Labeling: Clearly label the outer container with the chemical name, GHS hazard pictograms (Irritant), and explicitly mark it as "Water-Reactive Solid - DO NOT MIX WITH AQUEOUS WASTE" .
-
Transfer: Store the sealed container in a cool, dry, well-ventilated area (preferably a desiccator or a dedicated chemical storage cabinet) until it can be collected by the facility's approved waste disposal plant or EHS department for high-temperature incineration[3][4][7].
Scientific Integrity: The Hydrolysis Mechanism
Understanding the degradation pathway of Leuchs' anhydrides validates the disposal protocols. The oxazolidine-2,5-dione ring features two electrophilic centers (C-2 and C-5)[8]. During the quenching process, water acts as a nucleophile, preferentially attacking the highly reactive C-5 carbonyl group. This nucleophilic attack breaks the anhydride bond, leading to the formation of a transient carbamic acid intermediate. Because carbamic acids are inherently unstable, the intermediate rapidly undergoes decarboxylation. This irreversible loss of CO₂ drives the reaction forward, ultimately yielding the free, benign amino acid (D-valine)[1][2]. Ensuring this process goes to completion in an open, ventilated vessel is the cornerstone of NCA laboratory safety.
References
-
Amino acid N-carboxyanhydride. Grokipedia. Available at:[Link]
-
Amino acid N-carboxyanhydride. Wikipedia. Available at: [Link]
-
Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. Available at: [Link]
-
Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PMC - NIH. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 3. aksci.com [aksci.com]
- 4. chemscene.com [chemscene.com]
- 5. N6-Carbobenzoxy-L-lysine N-Carboxyanhydride | 1676-86-4 | Benchchem [benchchem.com]
- 6. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
